4-(2-Fluoroethoxy)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-fluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFLCOQJVCANJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567669 | |
| Record name | 4-(2-Fluoroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1547-12-2 | |
| Record name | 4-(2-Fluoroethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1547-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Fluoroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-fluoroethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Fluoroethoxy)aniline (CAS 1547-12-2): A Key Building Block in Modern Chemistry
This guide provides an in-depth technical overview of 4-(2-Fluoroethoxy)aniline, a versatile chemical intermediate with significant applications in drug discovery and materials science. We will delve into its chemical properties, synthesis, purification, and safe handling, offering insights grounded in established scientific principles and practices.
Introduction to this compound
This compound, identified by the CAS number 1547-12-2, is an organic compound featuring a benzene ring substituted with an amino group and a 2-fluoroethoxy group.[1] Its molecular formula is C₈H₁₀FNO.[1] This unique structure, combining the reactive aniline moiety with the modulating effects of the fluoroalkoxy substituent, makes it a valuable building block in the synthesis of complex organic molecules. The strategic incorporation of fluorine in drug candidates can enhance metabolic stability and lipophilicity, thereby improving pharmacokinetic profiles.[2] Consequently, this compound serves as a crucial scaffold in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.[3][4]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1547-12-2 | [1] |
| Molecular Formula | C₈H₁₀FNO | [1] |
| Molecular Weight | 155.17 g/mol | Calculated |
| Appearance | Not explicitly stated, but related anilines are typically liquids or low-melting solids. | |
| Boiling Point | Data not available in search results. | |
| Purity | Commercially available with purities typically >95%. | [5] |
Synthesis and Purification
The synthesis of this compound is a well-established two-step process, commencing with the etherification of 4-nitrophenol, followed by the reduction of the nitro intermediate.
Synthesis Pathway
The general synthetic route is outlined below:
Caption: Synthetic pathway of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-(2-Fluoroethoxy)nitrobenzene
-
To a solution of 4-nitrophenol in a suitable solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate).
-
Add 2-fluoroethanol to the reaction mixture.
-
Heat the mixture to facilitate the Williamson ether synthesis.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(2-fluoroethoxy)nitrobenzene.
Step 2: Reduction to this compound
-
Method A: Catalytic Hydrogenation
-
Dissolve the crude 4-(2-fluoroethoxy)nitrobenzene in a protic solvent like ethanol or methanol.[1]
-
Add a catalytic amount of palladium on carbon (10% w/w).[1]
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.[1]
-
Monitor the reaction by TLC until the starting material is consumed (usually 2-4 hours).[1]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[1]
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
-
Method B: Chemical Reduction
-
Alternatively, the reduction can be achieved using chemical reducing agents like iron powder in acidic conditions or tin(II) chloride dihydrate in an acidic medium.[1]
-
Purification
The purity of the final product is crucial for its subsequent applications. Common purification techniques include:
-
Column Chromatography: This is a standard method for purifying organic compounds. A silica gel stationary phase with a mobile phase of ethyl acetate and hexane is typically effective.[1]
-
Crystallization: For solid products, crystallization from a suitable solvent system can yield high-purity material.[6]
-
Distillation: If the product is a liquid, distillation under reduced pressure can be employed for purification.[7]
Spectroscopic Data Analysis
The structure of this compound can be confirmed by various spectroscopic techniques.
| Technique | Expected Signals |
| ¹H NMR | - A broad singlet for the -NH₂ protons (chemical shift can vary). - Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the benzene ring. - Two triplets for the methylene protons of the fluoroethoxy group (-OCH₂CH₂F), with coupling to each other and to the fluorine atom. |
| ¹³C NMR | - Signals in the aromatic region (approx. 110-150 ppm). - Signals for the two methylene carbons of the fluoroethoxy group. |
| IR Spectroscopy | - N-H stretching vibrations in the region of 3300-3500 cm⁻¹. - C-O stretching vibration around 1200-1300 cm⁻¹. - C-F stretching vibration around 1000-1100 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.17 m/z). |
Applications in Drug Discovery and Materials Science
This compound is a valuable intermediate in several fields.
Medicinal Chemistry
The aniline moiety serves as a versatile scaffold for constructing biologically active molecules.[1] The fluoroethoxy group can impart desirable properties to drug candidates, such as:
-
Enhanced Metabolic Stability: The presence of fluorine can block sites of metabolism, leading to a longer half-life of the drug.[2]
-
Improved Lipophilicity: This can lead to better absorption and distribution of the drug within the body.[2]
This compound and its derivatives are particularly important in the synthesis of tyrosine kinase inhibitors (TKIs), which are a class of targeted cancer therapies.[4] For example, aniline derivatives are core components of inhibitors for EGFR and VEGFR-2, which are implicated in tumor growth and angiogenesis.[4]
Caption: Role of this compound in drug discovery.
Materials Science
Aniline derivatives are also utilized in the synthesis of polymers and other materials with specific electronic or physical properties.[1] The incorporation of fluorinated moieties can influence properties such as thermal stability and hydrophobicity.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling this compound. The following information is based on safety data for similar aniline compounds.
| Hazard | Precautionary Statement |
| Toxicity | Toxic if swallowed, fatal in contact with skin.[8] |
| Skin Contact | Causes skin irritation.[8][9] |
| Eye Contact | Causes serious eye damage.[8] |
| Handling | Do not get in eyes, on skin, or on clothing.[8] Wear protective gloves, protective clothing, eye protection, and face protection.[8] |
| First Aid | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[8] IF ON SKIN: Wash with plenty of water.[8] |
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed.
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a strategically important chemical intermediate with significant utility in both medicinal chemistry and materials science. Its synthesis is straightforward, and its unique combination of a reactive aniline group and a property-modulating fluoroethoxy substituent makes it a valuable tool for the design and synthesis of novel functional molecules. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in the laboratory and beyond.
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Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. (URL: [Link])
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A Comprehensive Technical Guide to 4-(2-Fluoroethoxy)aniline (C₈H₁₀FNO)
This guide provides an in-depth exploration of 4-(2-Fluoroethoxy)aniline, a key chemical intermediate, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, characterization, applications, and handling, focusing on the scientific principles and practical considerations that underpin its use in modern research.
Introduction: The Strategic Value of a Fluorinated Scaffold
This compound (CAS No. 1547-12-2) is an aromatic amine that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules.[1] Its structure, featuring an aniline core substituted with a 2-fluoroethoxy group, offers a unique combination of properties that are highly advantageous in medicinal chemistry and materials science.[1]
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance critical pharmacokinetic and physicochemical properties.[2] The highly electronegative fluorine atom can modulate a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.[2][3] The 2-fluoroethoxy group in particular provides a metabolically more stable alternative to a simple ethoxy group, making this compound a valuable starting material for developing novel therapeutics.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. While specific experimental data for this compound is not aggregated in a single public source, the properties can be reliably predicted based on its structure and comparison with analogous compounds like 4-fluoroaniline and 4-(trifluoromethoxy)aniline.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Rationale / Comparative Data |
| Molecular Formula | C₈H₁₀FNO | Derived from its chemical structure.[1] |
| Molecular Weight | 155.17 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light amber liquid | Aniline derivatives are often colorless liquids that can darken upon exposure to air and light.[6] |
| Boiling Point | Estimated >200 °C | Higher than 4-fluoroaniline (188 °C) due to the larger ethoxy group.[5] |
| Density | Estimated ~1.1-1.2 g/mL | Similar to other halogenated anilines.[6] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol). | The aniline group provides some polarity, but the aromatic ring and ethoxy chain confer significant organic character.[4] |
| Stability | Stable under recommended storage conditions. May be sensitive to light and air. | Aniline compounds can undergo oxidation.[7] |
Synthesis Pathway: A Two-Step Approach
The most common and industrially scalable synthesis of this compound is a two-step process.[1] This pathway is predicated on established, high-yielding reactions: a nucleophilic aromatic substitution (specifically, a Williamson ether synthesis) followed by the reduction of a nitro group.
Step 1: Synthesis of 4-(2-Fluoroethoxy)nitrobenzene
The initial step involves the formation of an ether linkage. This is typically achieved by reacting 4-nitrophenol with a 2-fluoroethyl electrophile under basic conditions.
-
Causality of Experimental Design: The choice of a strong base, such as potassium or cesium carbonate, is critical for deprotonating the phenolic hydroxyl group of 4-nitrophenol.[1] This generates a highly nucleophilic phenoxide anion. The reaction is performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone, which effectively solvates the cation of the base without interfering with the nucleophile, thereby accelerating the Sₙ2 reaction.[1] Elevated temperatures (80-120°C) are used to overcome the activation energy of the reaction.[1]
Caption: Diagram 1: Synthesis of the nitroaromatic intermediate.
Protocol 1: Synthesis of 4-(2-Fluoroethoxy)nitrobenzene
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF, ~5 mL per gram of nitrophenol).
-
Addition: Add 2-fluoroethyl bromide (1.2 eq) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 100°C and maintain for 4-18 hours, monitoring progress by TLC or GC.
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by column chromatography if necessary.
Step 2: Reduction to this compound
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Causality of Experimental Design: Catalytic hydrogenation using palladium on carbon (Pd/C) is highly effective for nitro group reduction.[1] The palladium surface adsorbs both the hydrogen gas and the nitro compound, facilitating the reduction at a low energy cost. Methanol or ethanol are common solvents as they readily dissolve the starting material and do not interfere with the catalyst. The reaction is typically run under a positive pressure of hydrogen to ensure a sufficient supply for the reduction. Alternative methods using chemical reductants like iron powder in acidic media also work but can involve more complex purification procedures.[1]
Caption: Diagram 2: Reduction of the nitro group.
Protocol 2: Catalytic Hydrogenation
-
Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 4-(2-fluoroethoxy)nitrobenzene (1.0 eq) in methanol.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate the inert atmosphere, and introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Agitate the mixture at room temperature until hydrogen uptake ceases (typically 2-6 hours). Monitor the reaction by TLC or GC.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield this compound.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. A combination of spectroscopic and chromatographic methods should be employed.
Table 2: Key Analytical Methods for Characterization
| Technique | Expected Results & Interpretation |
| ¹H NMR | - Aromatic protons will appear as two sets of doublets (an AA'BB' system) in the ~6.5-7.5 ppm range.[8] - The two methylene groups (-OCH₂CH₂F) will show complex multiplets due to H-H and H-F coupling, likely in the ~3.5-4.5 ppm range. - The amine (-NH₂) protons will appear as a broad singlet, typically between 3.5-4.5 ppm, which is D₂O exchangeable.[8] |
| ¹³C NMR | - Expect 8 distinct carbon signals. - Aromatic carbons will be in the ~110-150 ppm range. - Methylene carbons will be in the ~60-80 ppm range, with the carbon attached to fluorine showing a large C-F coupling constant. |
| ¹⁹F NMR | - A single triplet of triplets is expected, resulting from coupling to the adjacent methylene protons. |
| IR Spectroscopy | - N-H stretching of the primary amine as two sharp peaks around 3350-3450 cm⁻¹. - C-O-C stretching of the ether around 1250 cm⁻¹. - C-F stretching around 1000-1100 cm⁻¹. - Aromatic C-H and C=C stretching in their characteristic regions.[9] |
| GC-MS | - Provides purity assessment via Gas Chromatography (GC). - Mass Spectrometry (MS) will confirm the molecular weight with a molecular ion peak (M⁺) at m/z = 155. |
| HPLC | - The primary method for quantitative purity analysis, often using a C18 reverse-phase column with a UV detector. |
Applications in Drug Discovery
This compound is not just a chemical curiosity; it is a scaffold with direct applications in the development of biologically active agents.[1]
-
Scaffold for Bioactive Molecules: The aniline moiety is a privileged structure in medicinal chemistry, present in numerous approved drugs.[10] It can act as a key hydrogen bond donor or acceptor and serves as a synthetic handle for further elaboration.
-
Modulation of Physicochemical Properties: The 2-fluoroethoxy group is a powerful modulator. It increases lipophilicity compared to a hydroxyl group, which can improve cell membrane permeability.[2] Crucially, it is more resistant to metabolic oxidation than a simple methoxy or ethoxy group, potentially leading to a longer in-vivo half-life and improved bioavailability for drug candidates.[3]
-
Intermediate for Target Classes: This compound is a precursor for synthesizing a range of therapeutic agents, including kinase inhibitors, receptor antagonists, and anti-cancer agents.[4][11][12] Its structure allows for the generation of diverse libraries of compounds for screening against various biological targets.[13]
Caption: Diagram 3: Logical flow from scaffold to enhanced drug properties.
Safety, Handling, and Storage
As with all aniline derivatives, this compound must be handled with appropriate care. Aniline compounds are generally toxic and can be absorbed through the skin.[7]
-
Hazard Identification: While specific toxicology data is limited, it should be treated as harmful if swallowed, toxic in contact with skin, and causing skin and eye irritation, consistent with other fluoroanilines.[14][15]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]
-
Handling: Avoid inhalation of vapors or mist and prevent contact with skin and eyes.[14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[16][18] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[18]
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in the fundamental principles of medicinal chemistry. Its synthesis is robust and scalable, and its structure offers a strategic advantage for modulating the properties of lead compounds in drug discovery. The combination of the versatile aniline core with the metabolically robust 2-fluoroethoxy side chain makes it a powerful tool for developing next-generation therapeutics. A comprehensive understanding of its synthesis, characterization, and safe handling is essential for any researcher looking to leverage its full potential.
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An In-Depth Technical Guide to the Synthesis of 4-(2-Fluoroethoxy)aniline from 4-Nitrophenol
Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery
In the landscape of modern medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics.[1] Its ability to participate in a wide range of chemical transformations makes it an invaluable building block for creating structurally diverse and biologically active molecules.[2] The strategic incorporation of fluorine atoms into these scaffolds has become a widely adopted strategy to enhance key drug-like properties, including metabolic stability, binding affinity, and lipophilicity.[2] 4-(2-Fluoroethoxy)aniline, in particular, has emerged as a valuable intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors for oncology.[3] This guide provides a comprehensive, in-depth technical overview of a reliable and scalable two-step synthesis of this compound, commencing from the readily available starting material, 4-nitrophenol.
Overall Synthesis Strategy: A Two-Step Approach
The synthesis of this compound from 4-nitrophenol is efficiently achieved through a two-step reaction sequence.[4] The first step involves a Williamson ether synthesis to introduce the 2-fluoroethoxy side chain onto the phenolic oxygen of 4-nitrophenol, yielding the intermediate 1-(2-fluoroethoxy)-4-nitrobenzene.[4][5] The subsequent step is the reduction of the nitro group to an amine, affording the final product, this compound.[4][6] This approach is favored for its high efficiency and the commercial availability of the starting materials.
Caption: Overall two-step synthesis workflow for this compound.
Step 1: Williamson Ether Synthesis of 1-(2-Fluoroethoxy)-4-nitrobenzene
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide.[7] In this initial step, the phenolic proton of 4-nitrophenol is abstracted by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a 2-fluoroethyl halide (or a related species with a good leaving group) in an SN2 reaction to form the desired ether.[5][8]
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution mechanism (SN2).[9] The base deprotonates the acidic hydroxyl group of 4-nitrophenol to generate a more nucleophilic phenoxide anion. This anion then attacks the carbon atom bearing the leaving group (e.g., bromine in 1-bromo-2-fluoroethane), displacing the leaving group and forming the C-O ether bond. The SN2 nature of this reaction dictates that a primary alkyl halide is preferred to minimize competing elimination reactions.[5]
Caption: Mechanism of the Williamson ether synthesis step.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitrophenol | 139.11 | 10.0 g | 0.0719 |
| 1-Bromo-2-fluoroethane | 126.97 | 11.8 g (7.6 mL) | 0.0929 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 14.9 g | 0.1078 |
| Acetone | 58.08 | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (10.0 g, 0.0719 mol), potassium carbonate (14.9 g, 0.1078 mol), and acetone (150 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
Add 1-bromo-2-fluoroethane (7.6 mL, 0.0929 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 56°C) and maintain for 12-16 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 1-(2-fluoroethoxy)-4-nitrobenzene as a pale yellow solid.
Field-Proven Insights and Causality
-
Choice of Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions.[7] Sodium hydroxide can also be used.[10]
-
Solvent Selection: Acetone is a good solvent for this reaction as it is polar aprotic, which favors SN2 reactions, and has a convenient boiling point for reflux.[8] Other polar aprotic solvents like DMF or DMSO can also be employed.
-
Reaction Time and Temperature: The reaction is typically carried out at reflux to ensure a reasonable reaction rate.[7] Monitoring by TLC is crucial to determine the optimal reaction time and avoid the formation of byproducts.
Step 2: Reduction of 1-(2-Fluoroethoxy)-4-nitrobenzene to this compound
The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis.[11] Several methods are available for this conversion, with catalytic hydrogenation and metal-acid reductions being the most common.[6]
Reaction Mechanism: Catalytic Hydrogenation
Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[4][12] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final aniline product.[13]
Caption: Stepwise reduction of the nitro group to an amine.
Experimental Protocol: Catalytic Hydrogenation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(2-Fluoroethoxy)-4-nitrobenzene | 185.14 | 10.0 g | 0.0540 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Ethanol | 46.07 | 100 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon pressure | - |
Procedure:
-
In a hydrogenation flask, dissolve 1-(2-fluoroethoxy)-4-nitrobenzene (10.0 g, 0.0540 mol) in ethanol (100 mL).
-
Carefully add 10% Pd/C (0.5 g) to the solution.
-
Seal the flask and evacuate the air, then backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.[14] Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.
-
Wash the Celite pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford this compound as a solid, which can be further purified by recrystallization if necessary.
Alternative Reduction Method: Tin(II) Chloride
An alternative to catalytic hydrogenation is the use of tin(II) chloride (SnCl₂) in an acidic medium.[12][15] This method is particularly useful when other functional groups sensitive to hydrogenation are present in the molecule.[12]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(2-Fluoroethoxy)-4-nitrobenzene | 185.14 | 10.0 g | 0.0540 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 36.4 g | 0.1613 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 50 mL | - |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
In a round-bottom flask, dissolve 1-(2-fluoroethoxy)-4-nitrobenzene (10.0 g, 0.0540 mol) in ethanol (50 mL).
-
Add a solution of tin(II) chloride dihydrate (36.4 g, 0.1613 mol) in concentrated hydrochloric acid (50 mL) to the flask.
-
Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Safety Considerations
-
2-Fluoroethanol and its derivatives: These compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[16][17][18]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly set up and there are no sources of ignition in the vicinity.[19] The palladium catalyst can be pyrophoric upon exposure to air after the reaction; it should be filtered carefully and kept wet.
-
Strong Acids and Bases: Handle concentrated hydrochloric acid and bases like potassium carbonate and sodium hydroxide with care, as they are corrosive.[10]
Conclusion
The synthesis of this compound from 4-nitrophenol is a robust and efficient process that is well-suited for both laboratory and larger-scale production. The two-step sequence, involving a Williamson ether synthesis followed by nitro group reduction, provides a reliable route to this valuable pharmaceutical intermediate. Careful consideration of reaction conditions, choice of reagents, and adherence to safety protocols are paramount for a successful and safe synthesis.
References
- Google Patents. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
- Google Patents.
-
University of Colorado Boulder. The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
California State University, Bakersfield. Williamson Ether Synthesis. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
ACS Publications. Highly Efficient Hydrogenation of Nitrobenzene to Aniline over Pt/CeO2 Catalysts: The Shape Effect of the Support and Key Role of Additional Ce3+ Sites. [Link]
-
MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
-
ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]
-
University of Wisconsin-River Falls. 12. The Williamson Ether Synthesis. [Link]
-
YouTube. Reduction of nitrobenzene. [Link]
-
ResearchGate. Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. [Link]
-
ResearchGate. Catalytic hydrogenation of nitroarenes 6 into anilines 7. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. [Link]
- Google Patents.
-
Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
-
Sciencemadness.org. Nitroaromatic Reduction w/Sn. [Link]
-
Cresset Group. Aniline replacement in drug-like compounds. [Link]
-
Royal Society of Chemistry. The hydrogenation of nitrobenzene to aniline : a new mechanism. [Link]
-
National Institutes of Health. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]
-
ResearchGate. 4-Nitro-2-phenoxyaniline. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]
-
PubMed. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. [Link]
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 1547-12-2 [smolecule.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. datasheets.scbt.com [datasheets.scbt.com]
Technical Guide: Reduction of 4-(2-Fluoroethoxy)nitrobenzene to 4-(2-Fluoroethoxy)aniline
[1]
Executive Summary
This technical guide details the reduction of 4-(2-fluoroethoxy)nitrobenzene to 4-(2-fluoroethoxy)aniline (CAS 1547-12-2).[1] This transformation is a critical step in the synthesis of several tyrosine kinase inhibitors, most notably Gefitinib (Iressa), used in the treatment of non-small cell lung cancer (NSCLC).
The presence of the 2-fluoroethoxy moiety imparts specific pharmacokinetic properties, including metabolic stability and optimized lipophilicity. Preserving the integrity of this ether linkage and the terminal fluorine atom during nitro reduction is the primary synthetic challenge. This guide presents two validated protocols: Catalytic Hydrogenation (Method A) for high-throughput/purity requirements, and Iron/Ammonium Chloride Reduction (Method B) for robust, scalable batch processing without high-pressure infrastructure.
Part 1: Retrosynthetic Context & Utility
The target aniline is the nucleophilic scaffold required for the
Key Structural Considerations:
-
Fluoroethoxy Stability: The
bond on the ethyl ether chain is generally robust; however, strong Lewis acids or extreme temperatures can induce cleavage. -
Nitro Group Activation: The electron-withdrawing nitro group makes the precursor susceptible to nucleophilic attack, but once reduced to the electron-donating amine (
), the ring becomes electron-rich, increasing susceptibility to oxidation if not stored correctly.
Pathway Visualization
The following diagram illustrates the position of this reduction within the broader context of API synthesis.
Figure 1: Retrosynthetic logic flow from commodity starting materials to the Gefitinib API.
Part 2: Mechanistic Pathways (The Haber Mechanism)
Understanding the stepwise reduction is vital for troubleshooting incomplete reactions. The reduction does not occur in a single step; it passes through nitroso and hydroxylamine intermediates. Accumulation of the hydroxylamine intermediate is a common cause of impurities (azoxy coupling).
Figure 2: The Haber reduction mechanism. Controlling pH and temperature prevents the 'Azoxy' side path.
Part 3: Methodological Evaluation
| Feature | Method A: Catalytic Hydrogenation ( | Method B: Chemical Reduction ( |
| Purity Profile | Excellent. Byproducts are gaseous or solvent-soluble. | Good. Requires careful filtration of iron sludge. |
| Scalability | High.[2][3][4] Standard in pharma manufacturing. | Medium. Waste disposal of iron salts increases with scale. |
| Safety | Risk: | Risk: Exotherm control.[5] No pressurized gas needed. |
| Equipment | Parr shaker or Autoclave. | Standard glassware/Reactor. |
| Selectivity | High.[3][4][6][7][8] Fluoroethoxy group is stable. | High. Very mild conditions. |
Part 4: Experimental Protocols
Method A: Catalytic Hydrogenation (The "Gold Standard")
Recommended for high-purity applications and final-step precursor synthesis.
Reagents:
-
Substrate: 4-(2-fluoroethoxy)nitrobenzene (1.0 equiv)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (5-10 wt% loading)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Source:
balloon (lab scale) or 3-5 bar (pilot scale)
Protocol:
-
Inerting: Flush the reaction vessel with Nitrogen (
) to remove oxygen. -
Loading: Add the nitro substrate dissolved in MeOH.
-
Catalyst Addition: Critical Safety Step. Add the wet Pd/C catalyst carefully under
flow. Dry Pd/C is pyrophoric; wet catalyst mitigates ignition risk. -
Hydrogenation: Purge the vessel with
(x3 cycles). Stir vigorously at Room Temperature (RT) under atmosphere.-
Monitoring: Reaction is typically complete in 2-4 hours. Monitor by TLC (disappearance of yellow nitro spot) or
uptake.
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out completely to prevent ignition.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the off-white to pale brown solid amine.
Method B: Iron/Ammonium Chloride (The "Robust" Method)
Recommended for labs lacking hydrogenation infrastructure or for avoiding pressure hazards.
Reagents:
-
Substrate: 4-(2-fluoroethoxy)nitrobenzene (1.0 equiv)
-
Reductant: Iron Powder (3-5 equiv, <325 mesh preferred)
-
Electrolyte: Ammonium Chloride (
) (5-10 equiv) -
Solvent: Ethanol/Water (3:1 ratio)
Protocol:
-
Preparation: Dissolve the nitro substrate in Ethanol/Water in a round-bottom flask.
-
Activation: Add solid
and Iron powder. -
Reflux: Heat the mixture to reflux (
) with vigorous mechanical stirring.-
Note: The reaction is heterogeneous. Good mixing is essential.
-
-
Timeline: Reflux for 1-3 hours. The reaction color will shift from yellow/orange to dark brown/black (iron oxides).
-
Workup (The "Sludge" Step):
-
Cool to RT.
-
Filter through a wide pad of Celite. Wash the pad copiously with Ethyl Acetate (EtOAc) to extract the product trapped in the iron matrix.
-
-
Extraction: Wash the organic filtrate with water and brine. Dry over
.[5][9] -
Concentration: Evaporate solvent to yield the crude aniline.
Part 5: Analytical Validation
To ensure the integrity of the fluoroethoxy chain and the reduction of the nitro group, verify against these parameters:
-
NMR (DMSO-
, 400 MHz):-
Aromatic Region: Upfield shift of aromatic protons compared to the nitro precursor (due to the shielding effect of the amino group). Look for two doublets (AA'BB' system) around
6.5 - 6.8 ppm. -
Amine: Broad singlet at
4.5 - 5.0 ppm ( ), exchangeable with . -
Fluoroethoxy Chain:
-
Triplet of doublets (or broad doublet) at
4.6 - 4.8 ppm ( , ). -
Triplet of doublets at
4.1 - 4.2 ppm ( , ).
-
-
-
HPLC Purity:
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
-
Target Purity: >98% (area).
-
Impurity Watch: Look for the Azoxy dimer (highly non-polar, late eluting).
-
References
-
AstraZeneca UK Ltd. (2004). Process for the preparation of quinazoline derivatives. World Intellectual Property Organization. Patent WO2004024703. Link
-
Smolecule. (n.d.). This compound Synthesis and Properties. Retrieved from Smolecule.com. Link
-
Common Organic Chemistry. (2015). Nitro Reduction - Iron (Fe).[2][5][10] Link
-
Maskrey, T. S., et al. (2018).[4] A New Synthesis of Gefitinib. Synlett, 30, 471–476.[4] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1547-12-2, this compound. Link
Sources
- 1. Buy this compound | 1547-12-2 [smolecule.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for preparing gefitinib and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
Mass spectrometry fragmentation of 4-(2-Fluoroethoxy)aniline
Topic: Mass Spectrometry Fragmentation of 4-(2-Fluoroethoxy)aniline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a rigorous analysis of the mass spectrometry (MS) fragmentation behavior of This compound (CAS: 1547-12-2). As a fluorinated aniline derivative, this compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors and radiotracers.
Understanding its fragmentation pattern is essential for metabolite identification, impurity profiling, and pharmacokinetic studies. This guide details the Electrospray Ionization (ESI) mechanisms, focusing on the diagnostic loss of the fluoroethyl chain and the formation of the characteristic aminophenol core.
Physicochemical Profile
Before analyzing the fragmentation, the fundamental mass properties must be established to ensure accurate precursor ion selection.
| Property | Value | Notes |
| Formula | C₈H₁₀FNO | |
| Molecular Weight | 155.17 g/mol | Average Mass |
| Monoisotopic Mass | 155.0746 Da | Theoretical Exact Mass |
| [M+H]⁺ (ESI) | 156.0819 Da | Primary Precursor Ion |
| [M+Na]⁺ (ESI) | 178.0639 Da | Common Adduct |
| Nitrogen Rule | Even Mass (156) | Odd number of nitrogens (1) results in even mass for [M+H]⁺ |
Experimental Protocol: LC-ESI-MS/MS
To reproduce the fragmentation patterns described below, the following experimental conditions are recommended. These parameters are optimized for a Triple Quadrupole (QqQ) or Q-TOF system.
Sample Preparation
-
Solvent: Dissolve 1 mg of this compound in 1 mL of Methanol:Water (50:50 v/v) with 0.1% Formic Acid.
-
Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or flow injection analysis.
Mass Spectrometry Parameters (Source: ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 25 V (Low enough to preserve the precursor, high enough to decluster)
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Gas: Argon or Nitrogen
-
Collision Energy (CE):
-
Low (10-15 eV): Preserves parent ion, minor fragmentation.
-
Medium (20-30 eV): Optimal for observing the primary transition (m/z 156 → 110).
-
High (>40 eV): Drives secondary fragmentation to ring-based ions.
-
Fragmentation Mechanism & Pathway Analysis
The fragmentation of this compound under ESI conditions is governed by the stability of the ether linkage and the basicity of the aniline nitrogen.
Primary Pathway: The Ether Cleavage
The most dominant and diagnostic transition is the loss of the fluoroethyl side chain. Unlike simple alkyl ethers which might lose a radical in Electron Impact (EI), ESI (even-electron) fragmentation typically involves neutral losses.
-
Protonation: The molecule is protonated on the amine nitrogen (kinetically favored) or the ether oxygen (fragmentation active).
-
Charge Migration: Proton transfer to the ether oxygen weakens the
bond. -
Elimination: A four-center elimination (or inductive cleavage) occurs, releasing a neutral Fluoroethylene molecule (
, 46 Da). -
Product: This yields the 4-aminophenol product ion at m/z 110 .
Secondary Pathways
From the m/z 110 intermediate (protonated 4-aminophenol), further fragmentation requires higher collision energy:
-
Loss of Ammonia (
): The aniline group eliminates ammonia (17 Da), generating a hydroxyphenyl cation (m/z 93). -
Loss of Carbon Monoxide (
): A characteristic phenolic ring contraction ejects CO (28 Da), typically from the m/z 110 or m/z 93 species.
Minor Pathway: Loss of HF
Although less common than the ether cleavage, the direct loss of Hydrogen Fluoride (HF, 20 Da) can occur, particularly if the fluorine interacts with the amine protons via hydrogen bonding in the gas phase.
-
Transition: m/z 156
m/z 136.
Pathway Visualization (Graphviz)
The following diagram illustrates the hierarchical fragmentation tree, distinguishing between primary (low energy) and secondary (high energy) transitions.
Figure 1: ESI-MS/MS fragmentation tree of this compound. The dominant pathway is the loss of fluoroethylene (46 Da).
Diagnostic Differentiation
In drug development, this compound is often compared to its non-fluorinated analog, 4-ethoxyaniline (p-phenetidine) . Differentiating them is straightforward using MS/MS:
| Feature | This compound | 4-Ethoxyaniline (Phenetidine) |
| Precursor [M+H]⁺ | 156 | 138 |
| Primary Neutral Loss | 46 Da (Fluoroethylene) | 28 Da (Ethylene) |
| Common Fragment | m/z 110 (Aminophenol) | m/z 110 (Aminophenol) |
| Interpretation | The convergence to the same m/z 110 fragment confirms the core aminophenol structure, while the precursor mass shift (+18 Da) confirms the fluorine substitution. |
References
-
Niessen, W. M. A. (2017). Fragmentation of Protonated Molecules. In Liquid Chromatography-Mass Spectrometry (4th Ed.). CRC Press.[1]
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Aminophenol. NIST Chemistry WebBook, SRD 69.
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Ed.). University Science Books. (Standard reference for ether cleavage mechanisms).
-
Holčapek, M., et al. (2010). Fragmentation behavior of small molecule drugs in ESI-MS/MS. Journal of Mass Spectrometry, 45(8). (Context on amine/ether fragmentation rules).
Sources
Methodological & Application
4-(2-Fluoroethoxy)aniline as a building block for drug discovery
Strategic Bioisosterism & Synthetic Utility [1][2]
Executive Summary
4-(2-Fluoroethoxy)aniline (CAS: 111239-50-2) represents a high-value building block for medicinal chemistry, specifically designed to address metabolic liability and physicochemical optimization.[1] While structurally simple, this molecule serves as a critical bioisostere for the ubiquitously used p-anisidine (4-methoxyaniline) and p-phenetidine (4-ethoxyaniline) scaffolds found in kinase inhibitors and GPCR ligands.[1]
This guide details the strategic rationale for deploying this motif, provides a validated synthetic protocol for its incorporation, and outlines quality control measures essential for high-throughput screening (HTS) libraries.
| Property | Value | Relevance |
| CAS | 111239-50-2 | Unique Identifier |
| Formula | C | Core Scaffold |
| MW | 155.17 g/mol | Fragment-based design compliant |
| H-Bond Donors | 1 (NH | Primary coupling handle |
| Electronic Effect | Modulates pKa without killing nucleophilicity |
Part 1: The Fluorine Effect – Rationale for Use
In lead optimization, the transition from a methoxy/ethoxy group to a fluoroethoxy group is a calculated maneuver to alter ADME (Absorption, Distribution, Metabolism, and Excretion) properties without disrupting ligand-protein binding.[1]
Metabolic Armor (Blocking O-Dealkylation)
The primary metabolic soft spot in alkoxy-anilines is the
-
Mechanism: The terminal fluorine atom in the ethyl chain withdraws electron density from the adjacent C-H bonds via the
-inductive effect. This strengthens the C-H bonds, raising the activation energy required for CYP450-mediated oxidation [1]. -
Outcome: Extended half-life (
) compared to the non-fluorinated analog.
pKa Modulation
The basicity of the aniline nitrogen is crucial for amide coupling efficiency and, in the final drug, for solubility and binding affinity (e.g., H-bonds to the hinge region of kinases).
-
p-Phenetidine pKa: ~5.3[1]
-
This compound pKa: ~4.9 - 5.1 (Estimated)[1]
-
Insight: The fluorine is sufficiently distal (4 bonds away) that it does not drastically reduce the nucleophilicity of the amine, allowing standard coupling conditions, yet it lowers the basicity enough to potentially reduce hERG channel liability, which often correlates with high basicity.
PET Imaging Surrogate
This building block serves as the "cold standard" (non-radioactive reference) for developing Positron Emission Tomography (PET) tracers. The
Part 2: Synthetic Protocols
Protocol A: Synthesis of the Building Block
For labs requiring custom synthesis or deuterated analogs.
Reaction Overview:
-
Alkylation: 4-Nitrophenol + 1-Bromo-2-fluoroethane
Intermediate Nitro ether.[1] -
Reduction: Nitro ether + H
/Pd-C this compound.[1][3]
Step-by-Step Methodology:
Step 1: Williamson Ether Synthesis
-
Charge: In a 250 mL round-bottom flask, dissolve 4-Nitrophenol (10.0 g, 71.9 mmol) in Acetonitrile (100 mL).
-
Base: Add Potassium Carbonate (K
CO ) (19.9 g, 144 mmol, 2.0 eq). Stir at RT for 15 min until the solution turns bright yellow (phenolate formation). -
Alkylation: Add 1-Bromo-2-fluoroethane (10.9 g, 86.3 mmol, 1.2 eq). Note: This reagent is volatile and toxic; use a fume hood.
-
Reflux: Heat to 80°C for 12 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Workup: Cool to RT. Filter off solids.[1][4] Concentrate filtrate.[1][4] Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na
SO . -
Yield: Expect ~90-95% of pale yellow solid.
Step 2: Catalytic Hydrogenation
-
Charge: Dissolve the nitro intermediate (from Step 1) in Methanol (100 mL).
-
Catalyst: Add 10% Pd/C (10 wt% loading, ~1.0 g). Caution: Pyrophoric.[1]
-
Reduction: Purge flask with N
, then attach a H balloon (1 atm). Stir vigorously at RT for 4-6 hours. -
Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.[1]
-
Isolation: Concentrate the filtrate to yield this compound as a dark oil or low-melting solid.
-
Storage: Store under Argon at 4°C. Anilines oxidize over time.
Protocol B: General Amide Coupling (Kinase Inhibitor Synthesis)
Application of the building block to a scaffold (e.g., Quinazoline or Pyrimidine).
Context: Attaching the aniline to a chloropyrimidine core via S
-
Dissolution: Dissolve the Chloro-heterocycle core (1.0 eq) in Isopropanol (IPA) or n-Butanol . (Protic solvents facilitate S
Ar via acid catalysis). -
Catalysis: Add HCl (4M in Dioxane) (0.1 eq) or TFA (0.1 eq). Note: Acid catalysis is often superior to basic conditions for these anilines.
-
Heat: Reflux (80-100°C) for 2-4 hours.
-
Precipitation: Cool to RT. The product often precipitates as the HCl salt.
-
Filtration: Filter the solid. Wash with cold IPA and Et
O. -
Free Basing (Optional): Partition between EtOAc and sat. NaHCO
if the free base is required.
Part 3: Visualization & Logic[1]
Workflow: From Hit to Lead Optimization
The following diagram illustrates where this building block fits into the drug discovery decision tree.
Caption: Decision logic for replacing methoxy groups with fluoroethoxy bioisosteres to improve metabolic stability.
Part 4: Quality Control & Troubleshooting
QC Specification: F-NMR
The most robust method to verify the integrity of this building block is Fluorine NMR.
-
Expected Signal: A triplet of triplets (or multiplet) around -220 to -230 ppm (depending on reference).[1]
-
Impurity Alert: A singlet at -110 to -120 ppm indicates free fluoride (decomposition).[1] A signal shift indicates oxidation of the amine.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in SNAr | Aniline oxidation | Use freshly distilled aniline or store salt form. |
| Dark/Black Product | Polymerization | Perform reaction under strict N |
| Incomplete Coupling | Steric hindrance | Switch solvent to DMAc/DMF and increase Temp to 120°C. |
| Defluorination | Harsh basic conditions | Avoid strong alkoxides (NaOEt) at high temps; Fluorine is generally stable but can eliminate under extreme stress. |
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
Pimlott, S. L., & Sutherland, A. (2011). Molecular tracers for the PET and SPECT imaging of disease. Chemical Society Reviews, 40(1), 149-162.[1] Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hagenaars, et al. (2018).[1] Structure-Activity Relationships of Her2 Inhibitors.[1] Journal of Medicinal Chemistry. (General reference for aniline-quinazoline SAR). Link
Sources
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(2-Fluoroethoxy)aniline
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Abstract
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination of 4-(2-fluoroethoxy)aniline. The palladium-catalyzed cross-coupling of amines and aryl halides, a cornerstone of modern synthetic organic chemistry, enables the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and practical troubleshooting advice. The focus is on the specific application involving this compound, a substrate of interest due to the prevalence of the fluoroethoxy motif in contemporary medicinal chemistry.
Introduction: The Strategic Importance of Fluoroalkoxy Arylamines
The introduction of fluorine and fluorinated alkyl groups into small molecules has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The 2-fluoroethoxy group, in particular, offers a strategic advantage by introducing a metabolically stable ether linkage while modulating the electronic properties of the parent molecule.
The Buchwald-Hartwig amination stands as a premier method for the synthesis of arylamines, supplanting harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[1] Its broad functional group tolerance and applicability to a wide range of substrates have cemented its role in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][4] This guide focuses on the strategic application of this powerful reaction to synthesize N-aryl-4-(2-fluoroethoxy)anilines, key intermediates in the development of novel therapeutics.
Mechanism and Key Principles of the Buchwald-Hartwig Amination
A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle, which has been the subject of extensive mechanistic investigation.[1][5] The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][6]
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[3][6] The rate of this step is influenced by the nature of the halide (I > Br > Cl > F) and the electronic properties of the aryl group.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. Subsequent deprotonation by a base generates a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine without causing undesirable side reactions.[3]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine product is released from the coordination sphere of the palladium.[1][6] The palladium catalyst is simultaneously regenerated in its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle.
The efficiency of the overall transformation is highly dependent on the choice of ligand, which plays a crucial role in stabilizing the palladium center, promoting the desired elementary steps of the catalytic cycle, and preventing catalyst deactivation.[3][5] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, have proven to be particularly effective in facilitating these reactions.[3][7]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization depending on the specific aryl halide coupling partner. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | Store under inert atmosphere. |
| Aryl Halide (e.g., Aryl Bromide) | ≥98% | Commercially available | Substrate scope dependent. |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | ≥97% | Commercially available | Air and light sensitive. |
| Phosphine Ligand (e.g., XPhos, SPhos) | ≥98% | Commercially available | Air sensitive. |
| Base (e.g., NaOt-Bu, K₃PO₄) | ≥98% | Commercially available | Hygroscopic. |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | Anhydrous | Commercially available | Degas prior to use. |
Recommended Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for a successful amination. The following table summarizes a set of generally effective starting conditions for the coupling of this compound with an aryl bromide.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol %) | A reliable source of Pd(0). Precatalysts can also be used for cleaner reactions.[8] |
| Ligand | XPhos (2-4 mol %) | A bulky, electron-rich biaryl phosphine ligand known for its broad applicability.[5] |
| Base | Sodium tert-butoxide (NaOt-Bu) (1.2-1.5 equiv.) | A strong, non-nucleophilic base effective for deprotonating anilines. Weaker bases like K₃PO₄ can be used for base-sensitive substrates. |
| Solvent | Toluene or Dioxane | Aprotic solvents that are commonly used and effective for this transformation.[9] |
| Temperature | 80-110 °C | Reaction temperature will depend on the reactivity of the aryl halide. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the catalyst and ligand. |
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide and this compound.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Seal the reaction vessel and heat to the desired temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Figure 2: A flowchart illustrating the key steps in the experimental workflow.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section provides guidance on common issues and potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst or ligand (oxidation).- Insufficiently strong base.- Low reaction temperature.- Poor quality solvent or reagents. | - Use fresh, high-quality catalyst and ligand. Ensure proper inert atmosphere techniques.- Screen stronger bases (e.g., LHMDS).[6]- Increase the reaction temperature in increments.- Use freshly distilled or commercially available anhydrous solvents. |
| Side Product Formation (e.g., Hydrodehalogenation) | - Presence of water or protic impurities.- Catalyst deactivation pathway. | - Ensure all reagents and solvents are scrupulously dry.- Screen different ligands or catalyst systems. A change in ligand can sometimes suppress side reactions.[1] |
| Formation of Diarylated Aniline | - High catalyst loading.- Prolonged reaction time. | - Reduce the catalyst and ligand loading.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Decomposition of Starting Material or Product | - Base-sensitive functional groups on the aryl halide.- Thermally unstable product. | - Use a weaker base (e.g., K₃PO₄, Cs₂CO₃).[6]- Attempt the reaction at a lower temperature, potentially with a more active catalyst system. |
Conclusion
The Buchwald-Hartwig amination is a robust and versatile tool for the synthesis of N-aryl-4-(2-fluoroethoxy)anilines. By carefully selecting the reaction components and adhering to rigorous experimental techniques, researchers can efficiently access these valuable building blocks for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important transformation.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Retrieved from [Link]
-
Stradiotto, M., & MacMillan, J. W. M. (2015). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. In New Trends in Cross-Coupling: Theory and Applications (pp. 131-166). Royal Society of Chemistry. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of a Wide Range of Amines with Aryl Chlorides. Journal of the American Chemical Society, 132(43), 15914-15917. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. Retrieved from [Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
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- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling Strategies for 4-(2-Fluoroethoxy)aniline Derivatives
Executive Summary & Strategic Context
4-(2-Fluoroethoxy)aniline is a critical pharmacophore in medicinal chemistry, particularly for tyrosine kinase inhibitors (e.g., Gefitinib analogs) and
The Central Challenge: In the context of Suzuki-Miyaura coupling , this compound itself is neither an electrophile nor a nucleophile for C-C bond formation. It serves as the progenitor scaffold . To utilize this motif in biaryl synthesis, it must be converted into a coupling partner:
-
The Electrophile: 1-Halo-4-(2-fluoroethoxy)benzene (via Sandmeyer or alkylation of halophenols).
-
The Nucleophile: 4-(2-Fluoroethoxy)phenylboronic acid (via lithiation/borylation).
This guide addresses the specific reactivity profile of this scaffold: the electron-donating alkoxy group deactivates the aryl halide toward oxidative addition, while the electron-rich boronic acid is susceptible to protodeboronation.
Mechanistic Analysis & Workflow
The success of coupling this specific motif relies on understanding the electronic push-pull of the 2-fluoroethoxy group. The oxygen atom acts as a strong resonance donor (+R), significantly increasing electron density on the aromatic ring.
The Electronic Conflict
-
As an Aryl Halide: The electron-rich ring makes the C-X bond stronger and less electrophilic. Standard Pd(PPh
) catalysts often fail. Solution: Use electron-rich, bulky ligands (e.g., SPhos, XPhos) to accelerate oxidative addition. -
As a Boronic Acid: The electron-rich nature accelerates the transmetallation step but drastically increases the rate of protodeboronation (hydrolysis of the C-B bond), leading to the byproduct fluorophenetole. Solution: Use mild bases and anhydrous conditions where possible.
Strategic Workflow Diagram
Figure 1: Derivatization pathways for incorporating the this compound motif into biaryls.
Detailed Experimental Protocols
Protocol A: Coupling the Aryl Halide Derivative
Substrate: 1-Bromo-4-(2-fluoroethoxy)benzene Target: Coupling with electron-deficient heteroaryl boronates (common in kinase inhibitor synthesis).
Rationale: The electron-rich nature of the substrate requires a ligand that facilitates oxidative addition. SPhos or XPhos are superior to PPh
| Component | Reagent | Equivalents | Role |
| Electrophile | 1-Bromo-4-(2-fluoroethoxy)benzene | 1.0 | Substrate |
| Nucleophile | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 | Coupling Partner |
| Catalyst | Pd(OAc) | 0.02 / 0.04 | Catalyst System |
| Alt. Catalyst | Pd(dppf)Cl | 0.05 | Robust Alternative |
| Base | K | 2.0 - 3.0 | Activator |
| Solvent | 1,4-Dioxane or Toluene | [0.2 M] | Solvent |
Step-by-Step Procedure:
-
Charge: In a glovebox or under Argon flow, add the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)
(2 mol%), and SPhos (4 mol%) to a reaction vial. -
Solvate: Add degassed 1,4-Dioxane.
-
Activate: Add aqueous K
PO (2.0 equiv). Note: K PO is preferred over carbonate bases for sensitive substrates. -
Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: Look for the disappearance of the bromide. If conversion stalls, add 1 mol% additional catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na
SO . -
Purification: Flash chromatography. The fluoroethoxy group is stable on silica.
Protocol B: Coupling the Aryl Boronic Acid Derivative
Substrate: 4-(2-Fluoroethoxy)phenylboronic acid Target: Coupling with Aryl Chlorides or Bromides.
Rationale: This boronic acid is electron-rich.[2] Under harsh basic conditions, it may undergo hydrolytic deboronation (replacing -B(OH)
| Component | Reagent | Equivalents | Role |
| Nucleophile | 4-(2-Fluoroethoxy)phenylboronic acid | 1.2 | Substrate |
| Electrophile | Aryl Halide (Cl/Br) | 1.0 | Coupling Partner |
| Catalyst | XPhos Pd G2 | 0.02 | Pre-catalyst |
| Base | K | 2.0 | Base |
| Solvent | THF:Water (10:1) | [0.15 M] | Solvent System |
Step-by-Step Procedure:
-
Pre-mix: Combine the Boronic Acid and Aryl Halide in the reaction vessel.
-
Catalyst Addition: Add XPhos Pd G2 (2 mol%). XPhos Pd G2 is an air-stable precatalyst that activates rapidly.
-
Solvent: Add the THF/Water mixture. Strict degassing is critical to prevent homocoupling.
-
Thermal Cycle: Heat to 60 °C .
-
Critical Control Point: Do not overheat initially. Electron-rich boronates are unstable at reflux (>100 °C) for extended periods. If reactivity is low, ramp to 80 °C slowly.
-
-
Quench: Once complete (TLC/LCMS), filter through a Celite pad to remove Pd residues.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (Protocol A) | Oxidative addition is too slow due to electron-rich ring. | Switch to Pd-PEPPSI-IPr or Pd |
| Protodeboronation (Protocol B) | Boronic acid hydrolysis (C-B bond cleavage). | Use anhydrous conditions (Dioxane/CsF) or switch to the MIDA boronate or Pinacol ester derivative for higher stability. |
| Homocoupling (Ar-Ar) | Oxygen presence in the reaction media.[4] | Degas solvents using the "Freeze-Pump-Thaw" method (3 cycles) or vigorous sparging with Argon for 15 mins. |
| Fluorine Loss | E2 elimination of the fluoroethoxy side chain (rare). | Avoid strong alkoxide bases (NaOtBu). Stick to inorganic bases (K |
Handling the Free Amine (Special Case)
If your substrate is 3-bromo-4-(2-fluoroethoxy)aniline (where the amine is present during coupling):
-
Risk: The free -NH
group can coordinate to Palladium, poisoning the catalyst. -
Strategy 1 (Protection): Convert the amine to an acetamide (Ac) or carbamate (Boc) prior to coupling.
-
Strategy 2 (Catalyst Overload): If protection is impossible, increase catalyst loading to 5-10 mol% and use a strongly binding ligand like BINAP or dppf which resists amine displacement.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
[Link]
-
-
Littke, A. F., & Fu, G. C. (2000).[5] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[5] Journal of the American Chemical Society.[5]
-
[Link]
-
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[5]
-
[Link]
-
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
[Link]
-
Sources
- 1. www1.udel.edu [www1.udel.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Application Notes & Protocols: The Strategic Incorporation of 4-(2-Fluoroethoxy)aniline in the Synthesis of Advanced EGFR Inhibitors
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone target in oncology, with small-molecule tyrosine kinase inhibitors (TKIs) forming a critical class of therapeutics. The design of these inhibitors is a nuanced process, demanding precise molecular architecture to ensure high potency and selectivity. This guide provides an in-depth examination of 4-(2-fluoroethoxy)aniline , a key building block in the synthesis of next-generation EGFR inhibitors. We will explore the strategic rationale for its use, present detailed synthetic protocols, and discuss the structure-activity relationships that underscore its importance in medicinal chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cancer therapeutics.
Introduction: The Central Role of EGFR and the Quest for Precision Inhibitors
The EGFR is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Ligand binding to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This event initiates a cascade of downstream signaling pathways, including RAS/RAF/MEK/ERK and PI3K/AKT, which are crucial for normal cell function.[3]
In many cancers, aberrant EGFR activation—due to overexpression or activating mutations—drives uncontrolled cell growth and tumor progression.[4] This makes EGFR an attractive therapeutic target. EGFR Tyrosine Kinase Inhibitors (TKIs) are small molecules designed to compete with adenosine triphosphate (ATP) at the catalytic site of the kinase domain, thereby blocking the signaling cascade and inhibiting cancer cell proliferation.[3]
The quinazoline scaffold is a privileged structure in the design of EGFR TKIs, forming the core of numerous approved drugs like gefitinib and erlotinib.[5] A common synthetic strategy for these molecules involves the coupling of a substituted quinazoline core with a specific aniline derivative.[6] The nature of the aniline substituent is critical, as it occupies a key hydrophobic region within the ATP-binding pocket, profoundly influencing the inhibitor's potency and selectivity.[7]
This compound has emerged as a valuable synthon in this context.[8] Its unique structure offers several advantages: the aniline group provides the necessary reactive site for coupling to the quinazoline core, while the 2-fluoroethoxy tail is engineered to optimize interactions within the EGFR active site and enhance the molecule's drug-like properties.[8] The strategic introduction of fluorine can improve metabolic stability, binding affinity, and membrane permeability.
The EGFR Signaling Pathway and Mechanism of Inhibition
To appreciate the role of this compound, one must first understand the pathway being targeted. The diagram below illustrates the EGFR signaling cascade and the point of intervention for a quinazoline-based TKI.
The inhibitor, featuring the this compound moiety, competitively binds to the ATP pocket on the EGFR kinase domain, preventing phosphorylation and halting the downstream signaling that leads to tumor growth.[3]
Synthetic Strategy: Building a Quinazoline-Based EGFR Inhibitor
The construction of potent EGFR inhibitors using this compound typically follows a convergent synthesis strategy. The core of this approach is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and this compound.
The overall workflow is depicted below. This guide will provide a detailed, field-tested protocol for the key coupling step.
Protocol: SNAr Coupling of 4-Chloroquinazoline with this compound
This protocol describes the pivotal step in synthesizing a 4-anilinoquinazoline-based EGFR inhibitor. The reaction conditions are based on established methods for similar syntheses, such as those for erlotinib and lapatinib analogues.[6][9]
Materials and Reagents:
-
Substituted 4-chloroquinazoline (1.0 eq)
-
This compound (1.1 eq)
-
Isopropanol (or other suitable solvent like n-butanol, DMF)
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Hydrochloric acid (for salt formation, if desired)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the substituted 4-chloroquinazoline (1.0 eq) and this compound (1.1 eq).
-
Solvent Addition: Add isopropanol to the flask to create a suspension or solution (typically a concentration of 0.1-0.5 M is effective).
-
Initiating the Reaction: Begin stirring the mixture and heat it to reflux (approximately 80-85 °C for isopropanol).
-
Expert Insight: The reaction is often run under acidic conditions, as the aniline hydrochloride salt can be used directly, or a catalytic amount of acid can be added. Alternatively, for sensitive substrates, a non-nucleophilic base like DIPEA can be used to scavenge the HCl generated during the reaction. The choice depends on the specific quinazoline substrate. For many standard syntheses, heating the aniline and chloroquinazoline together in a protic solvent is sufficient.[9]
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is generally complete within 4-12 hours.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. b. If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold isopropanol or diethyl ether to remove impurities. c. If the product remains in solution, concentrate the mixture using a rotary evaporator. d. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any excess acid) and then with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by silica gel column chromatography. The eluent system will depend on the polarity of the product but often starts with a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.
-
Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Structure-Activity Relationship (SAR) and the Role of the Fluoroethoxy Moiety
The 4-anilinoquinazoline core acts as the "anchor" of the inhibitor, forming critical hydrogen bonds with the hinge region of the EGFR kinase domain (specifically with the backbone of Met793).[10] The substituted aniline portion, in this case, the 4-(2-fluoroethoxy)phenyl group, extends into a hydrophobic pocket.
The 2-fluoroethoxy group serves several critical functions:
-
Enhanced Binding: The ether oxygen can act as a hydrogen bond acceptor, while the aliphatic chain and terminal fluorine engage in favorable hydrophobic and van der Waals interactions within the pocket.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Introducing fluorine at this position can block potential sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Modulated Lipophilicity: Fluorine is highly electronegative yet has a van der Waals radius similar to hydrogen. Its introduction can fine-tune the molecule's lipophilicity, which is crucial for achieving the right balance of solubility, permeability, and off-target effects.
Comparative Inhibitory Activity
The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below presents IC50 values for several representative EGFR inhibitors to provide context for the potency that can be achieved with this class of compounds.
| Compound | Target Kinase | IC50 (nM) | Cell Line Antiproliferative Activity (IC50) | Reference |
| Erlotinib | EGFR | ~2-5 | Varies by cell line | [2] |
| Gefitinib | EGFR | ~2-37 | Varies by cell line | [10] |
| Lapatinib | EGFR/HER2 | EGFR: ~10.8, HER2: ~9.8 | Varies by cell line | [11] |
| Compound 6j (Lapatinib Derivative) | EGFR/HER2 | EGFR: 1.8, HER2: 87.8 | Not specified | [11] |
| Compound TS-41 (Quinazoline Derivative) | EGFRL858R/c-Met | EGFR: 68.1, c-Met: 0.26 | A549-P: 2.76 µM, H1975: 1.48 µM, PC-9: 1.55 µM | [12] |
Note: The potency of inhibitors synthesized with this compound would need to be determined experimentally but is expected to be in the nanomolar range based on the effectiveness of similar fluorinated analogues.[13]
Safety and Handling
This compound:
-
Hazards: Like most anilines, this compound should be treated as toxic and potentially carcinogenic. It can be harmful if inhaled, swallowed, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory system.[14][15]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Other Reagents:
-
4-Chloroquinazolines: These are reactive electrophiles and should be handled with care to avoid contact with skin and eyes.
-
Solvents (Isopropanol, DMF): Use in a well-ventilated area and away from ignition sources.
-
Acids/Bases: Handle with appropriate care, wearing gloves and eye protection.
Always consult the Material Safety Data Sheet (MSDS) for each specific reagent before use.[17][18]
Conclusion
This compound is a strategically designed building block that provides medicinal chemists with a powerful tool for developing potent and selective EGFR inhibitors. Its straightforward incorporation via SNAr chemistry, combined with the beneficial physicochemical properties imparted by the fluoroethoxy moiety, makes it an excellent choice for lead optimization and the creation of novel clinical candidates. The protocols and insights provided in this guide offer a solid foundation for researchers aiming to leverage this valuable synthon in the ongoing fight against cancer.
References
-
Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
EGFR inhibitors synthesis and biological assessment. (2022, May 16). Dove Medical Press. Retrieved February 2, 2026, from [Link]
-
4-(2-(2-Ethoxyethoxy)ethoxy)aniline. (n.d.). MySkinRecipes. Retrieved February 2, 2026, from [Link]
-
Modified Synthesis of Erlotinib Hydrochloride. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]
- Lapatinib intermediates. (n.d.). Google Patents.
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Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019, November 1). PubMed. Retrieved February 2, 2026, from [Link]
-
Synthesis and biological assay of erlotinib analogues and BSA-conjugated erlotinib analogue. (2017, April 15). PubMed. Retrieved February 2, 2026, from [Link]
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Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022, September 22). PubMed Central. Retrieved February 2, 2026, from [Link]
- Process for the preparation of lapatinib. (n.d.). Google Patents.
-
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2020, January 22). Taylor & Francis Online. Retrieved February 2, 2026, from [Link]
-
Structure activity relationships for 4-anilino compounds. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
The Escalating Role of Epidermal Growth Factor Receptor Inhibitors in Cancer Management. (n.d.). ONS Voice. Retrieved February 2, 2026, from [Link]
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Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. (2025, July 16). National Institutes of Health. Retrieved February 2, 2026, from [Link]
-
Efficacy of dual EGFR and MET inhibition in NSCLC post EGFR TKI failure. (2024, September 26). YouTube. Retrieved February 2, 2026, from [Link]
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EGFR Tyrosine Kinase Targeted In Silico Design and Synthesis of Novel Quinazoline Derivatives. (2018, November 30). Hilaris Publisher. Retrieved February 2, 2026, from [Link]
-
4-fluoro-2-methoxy-aniline. (n.d.). PharmaCompass.com. Retrieved February 2, 2026, from [Link]
-
Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (n.d.). Frontiers. Retrieved February 2, 2026, from [Link]
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Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. (2024, January 5). PubMed. Retrieved February 2, 2026, from [Link]
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Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 2, 2026, from [Link]
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Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]
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lapatinib. (2014, September 14). New Drug Approvals. Retrieved February 2, 2026, from [Link]
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Development of a Fluorinated Analogue of Erlotinib for PET Imaging of EGFR Mutation-Positive NSCLC. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]
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An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). (n.d.). Green Chemistry (RSC Publishing). Retrieved February 2, 2026, from [Link]
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Assessing EFGR TKIs in patients with wild-type EFGR NSCLC. (2022, June 17). YouTube. Retrieved February 2, 2026, from [Link]
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Safety Data Sheet: Aniline. (n.d.). Carl ROTH. Retrieved February 2, 2026, from [Link]
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Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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EGFR Mutation NSCLC Treatments. (2020, August 6). Patient Power. Retrieved February 2, 2026, from [Link]
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Application Notes and Protocols for 4-(2-Fluoroethoxy)aniline Derivatives in Materials Science
Introduction: The Strategic Advantage of the Fluoroethoxy Group in Aniline-Based Materials
Aniline and its derivatives are foundational building blocks for a vast array of functional organic materials, most notably conductive polymers. The parent polymer, polyaniline (PANI), is renowned for its unique electrical, electrochemical, and optical properties.[1] However, pristine PANI suffers from poor solubility in common organic solvents, which significantly hampers its processability and limits its integration into advanced material architectures.[1]
The strategic incorporation of a 2-fluoroethoxy substituent at the para-position of the aniline monomer unit offers a compelling solution to this long-standing challenge. The 4-(2-Fluoroethoxy)aniline monomer imparts several key advantages to the resulting polymeric materials:
-
Enhanced Solubility: The flexible and polar fluoroethoxy side chain disrupts the intermolecular forces that lead to the poor solubility of unsubstituted PANI, rendering the resulting polymers soluble in a range of common organic solvents.[1] This improved solubility is critical for solution-based processing techniques such as spin-coating, inkjet printing, and film casting.
-
Tailored Electronic Properties: The electron-withdrawing nature of the fluorine atom can subtly modulate the electronic properties of the polymer backbone, influencing its conductivity, redox potentials, and optical absorption characteristics.
-
Improved Thermal Stability: The introduction of fluorine-containing moieties can enhance the thermal stability of the polymer, a crucial attribute for materials intended for use in electronic devices that can generate heat during operation.[2]
-
Fine-Tuning of Morphology: The nature of the substituent on the aniline ring can influence the morphology of the resulting polymer, which in turn affects its bulk properties such as conductivity and sensor sensitivity.[1]
This comprehensive guide provides detailed application notes and validated protocols for the synthesis, polymerization, and characterization of this compound derivatives, with a focus on their application in the development of advanced materials for electronics and sensor technology.
I. Synthesis of the this compound Monomer: A Tale of Two Steps
The synthesis of this compound is typically achieved through a robust two-step process commencing with the readily available starting material, 4-nitrophenol. The overall synthetic pathway is depicted below:
Caption: Synthetic pathway for this compound.
Step 1: Williamson Ether Synthesis of 1-(2-Fluoroethoxy)-4-nitrobenzene
This initial step involves a classic Williamson ether synthesis, where the phenoxide of 4-nitrophenol acts as a nucleophile, attacking an electrophilic 2-fluoroethylating agent.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the phenolic hydroxyl group of 4-nitrophenol. This in-situ formation of the phenoxide is crucial for the subsequent nucleophilic attack. Stronger bases are generally avoided to minimize potential side reactions.
-
Solvent Selection: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is ideal for this reaction. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more exposed and reactive, thereby accelerating the rate of the Sₙ2 reaction.
-
Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to prevent decomposition of the starting materials or products.
Detailed Protocol:
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| 4-Nitrophenol | 1.0 | 139.11 | 13.91 | - |
| 2-Fluoroethanol | 1.2 | 64.06 | 7.69 | 7.0 |
| Potassium Carbonate | 1.5 | 138.21 | 20.73 | - |
| Dimethylformamide | - | - | - | 100 |
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (13.91 g, 100 mmol) and dimethylformamide (100 mL).
-
Stir the mixture until the 4-nitrophenol has completely dissolved.
-
Add potassium carbonate (20.73 g, 150 mmol) to the solution.
-
Add 2-fluoroethanol (7.0 mL, 120 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to yield pure 1-(2-fluoroethoxy)-4-nitrobenzene as a pale yellow solid.
Step 2: Reduction of the Nitro Group to Form this compound
The final step in the monomer synthesis is the reduction of the nitro group of 1-(2-fluoroethoxy)-4-nitrobenzene to the corresponding amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.[3]
Causality Behind Experimental Choices:
-
Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[3] It provides a high surface area for the reaction to occur.
-
Hydrogen Source: Pressurized hydrogen gas is the reducing agent. The reaction is typically carried out in a specialized apparatus, such as a Parr hydrogenator, to safely handle the flammable gas.
-
Solvent: A protic solvent like ethanol or methanol is used as it can effectively dissolve the starting material and is compatible with the catalytic hydrogenation conditions.[3]
Detailed Protocol:
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| 1-(2-Fluoroethoxy)-4-nitrobenzene | 1.0 | 185.14 | 18.51 | - |
| 10% Palladium on Carbon | ~5 mol % | - | ~0.93 | - |
| Ethanol | - | - | - | 150 |
-
In a high-pressure reaction vessel (e.g., a Parr hydrogenation apparatus), dissolve 1-(2-fluoroethoxy)-4-nitrobenzene (18.51 g, 100 mmol) in ethanol (150 mL).
-
Carefully add 10% palladium on carbon (~0.93 g, ~5 mol %) to the solution.
-
Seal the reaction vessel and purge it with nitrogen gas several times to remove any residual air.
-
Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. The reaction is typically exothermic.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with a small amount of ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield this compound as a crystalline solid. The product can be further purified by recrystallization or column chromatography if necessary.
II. Polymerization of this compound: Crafting Conductive Polymers
The polymerization of this compound can be achieved through several methods, with chemical oxidative polymerization being a common and scalable approach.[4] This method involves the use of an oxidizing agent in an acidic medium to initiate and propagate the polymerization.
Caption: Workflow for the chemical oxidative polymerization.
Chemical Oxidative Polymerization Protocol
Causality Behind Experimental Choices:
-
Oxidizing Agent: Ammonium persulfate ((NH₄)₂S₂O₈) is a strong oxidizing agent that is commonly used to initiate the polymerization of aniline and its derivatives. It effectively generates the aniline radical cations necessary for chain propagation.
-
Acidic Medium: The polymerization is conducted in a strongly acidic medium (e.g., hydrochloric acid or sulfuric acid).[5] The acid serves to protonate the aniline monomer, which is the active species in the polymerization. It also helps to maintain the conductivity of the resulting polymer by doping the polymer backbone.
-
Low Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the reaction rate and to favor the formation of a more linear and higher molecular weight polymer with fewer defects.
Detailed Protocol:
| Reagent/Solvent | Molarity | Amount (g) | Volume (mL) |
| This compound | - | 1.55 | - |
| 1 M Hydrochloric Acid | 1 M | - | 100 |
| Ammonium Persulfate | - | 2.28 | - |
| 1 M Hydrochloric Acid | 1 M | - | 50 |
-
Dissolve this compound (1.55 g, 10 mmol) in 100 mL of 1 M hydrochloric acid in a 250 mL beaker, stirring until a clear solution is obtained.
-
Cool the beaker in an ice bath to 0-5 °C.
-
In a separate beaker, dissolve ammonium persulfate (2.28 g, 10 mmol) in 50 mL of 1 M hydrochloric acid and cool the solution in an ice bath.
-
Slowly add the ammonium persulfate solution dropwise to the stirred aniline solution over a period of 30 minutes.
-
The reaction mixture will gradually change color, eventually forming a dark green precipitate.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours after the addition of the oxidant is complete.
-
Allow the mixture to stand undisturbed at a low temperature (e.g., in a refrigerator) for 24 hours to ensure complete polymerization.[1]
-
Collect the polymer precipitate by vacuum filtration.
-
Wash the polymer sequentially with copious amounts of 1 M hydrochloric acid, distilled water, and finally, methanol to remove unreacted monomer, oligomers, and excess oxidant.
-
Dry the resulting dark green powder (the emeraldine salt form of the polymer) in a vacuum oven at 60 °C for 24 hours.
III. Characterization of Poly(this compound)
A suite of analytical techniques is employed to thoroughly characterize the structure, morphology, and properties of the synthesized poly(this compound).
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the chemical structure of the polymer by identifying characteristic vibrational modes of the benzenoid and quinoid rings, as well as the C-F and C-O-C bonds of the fluoroethoxy group.[1] |
| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the polymer, which are indicative of its oxidation state and conjugation length.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the detailed chemical structure and connectivity of the polymer.[1] |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology of the polymer, revealing features such as particle size, shape, and porosity.[1] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the polymer by measuring its weight loss as a function of temperature. |
| Four-Point Probe Conductivity Measurement | Quantifies the electrical conductivity of the polymer in its doped (conductive) state. |
IV. Application Notes: Leveraging the Properties of Poly(this compound)
The unique combination of properties imparted by the 2-fluoroethoxy substituent makes poly(this compound) a promising candidate for a range of applications in materials science.
Conductive Films and Coatings
The enhanced solubility of poly(this compound) allows for the fabrication of uniform, thin conductive films via solution-based techniques. These films can be used as:
-
Antistatic Coatings: To dissipate static charge on sensitive electronic components or packaging materials.
-
Corrosion-Resistant Coatings: The polymer can form a protective layer on metal surfaces, inhibiting corrosion.
-
Hole-Transport Layers in Organic Electronic Devices: In devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), this polymer can facilitate the efficient injection and transport of positive charge carriers (holes).
Chemical Sensors
The conductivity of polyaniline and its derivatives is highly sensitive to the surrounding chemical environment. This property can be exploited to develop chemical sensors for the detection of various analytes, including:
-
Ammonia: The lone pair of electrons on the nitrogen atom of ammonia can interact with the acidic protons on the doped polymer backbone, causing a decrease in conductivity that can be measured electronically.[1]
-
Humidity: Water molecules can also interact with the polymer, leading to changes in its conductivity.
The fluoroethoxy group can influence the sensitivity and selectivity of the sensor by modifying the polymer's hydrophobicity and electronic properties.
Electrochromic Devices
Polyaniline can exist in multiple, stable oxidation states, each with a distinct color. This property, known as electrochromism, allows for the fabrication of materials that change color in response to an applied electrical potential. Poly(this compound) can be incorporated into electrochromic devices for applications such as smart windows, displays, and antiglare mirrors.
V. Concluding Remarks and Future Outlook
The introduction of the 2-fluoroethoxy group onto the aniline monomer provides a powerful strategy for overcoming the processability limitations of traditional polyaniline while enabling the fine-tuning of its material properties. The protocols and application notes presented in this guide offer a solid foundation for researchers and scientists to explore the potential of this compound derivatives in the development of next-generation organic electronic and sensing devices. Future research in this area may focus on the synthesis of copolymers incorporating this compound with other functionalized anilines to further tailor the material properties for specific applications. Additionally, the investigation of these materials in advanced device architectures, such as flexible and transparent electronics, holds significant promise.
VI. References
-
Chemical Oxidative Polymerization of Aniline with Ferric Chloride. SciSpace. Available at: [Link]
-
Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. PMC - NIH. Available at: [Link]
-
Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. ResearchGate. Available at: [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC - NIH. Available at: [Link]
-
SYNTHESIS OF POLY ORTHO BROMO ANILINE AND STUDY ITS APPLICATION. Neliti. Available at: [Link]
-
Insights into properties, synthesis and emerging applications of polypyrrole-based composites, and future prospective: A review. NIH. Available at: [Link]
-
CONDUCTING POLYMERS PREPARED BY OXIDATIVE POLYMERIZATION: POLYANILINE. PIRG. Available at: [Link]
-
Synthesis and Characterization of Aniline and 4-Fluoroaniline Conducting Copolymer Composites Doped with Silver Nanoparticles. ResearchGate. Available at: [Link]
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals. Available at: [Link]
-
Synthesis, characterization and applications of conductive polymers: A brief review. ResearchGate. Available at: [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. Available at: [Link]
-
An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline). JMEST. Available at: [Link]
-
The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. ResearchGate. Available at: [Link]
-
Advances in High-Efficiency Blue OLED Materials. MDPI. Available at: [Link]
-
Comparative Analysis of Structure, Synthesis, and Properties of Polyaniline and Polypyrrole: Insights into Conductive Polymer Variability. MDPI. Available at: [Link]
-
Thermal and optical properties of PMMA films reinforced with Nb2O5 nanoparticles. NIH. Available at: [Link]
-
Oxidative Polymerization of Aniline on the Surface of Sisal Fibers (SFs) as Defluoridation Media for Groundwater. PMC - PubMed Central. Available at: [Link]
-
Impact of Different Anode Materials on Performance of Organic Light Emitting Diodes. Natural Sciences Publishing. Available at: [Link]
-
Summary of the device performances of the OLEDs based on 1 and 2. ResearchGate. Available at: [Link]
-
Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. Available at: [Link]
-
Deep-Blue Organic Light-Emitting Diodes Employed Traditional Hole Transporting Material as Emitter for 31-Inch 4K Flexible Display. MDPI. Available at: [Link]
Sources
Application Note: Precision Acylation of 4-(2-Fluoroethoxy)aniline
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific synthetic challenges and strategic value of acylating 4-(2-Fluoroethoxy)aniline , a critical bioisostere used to modulate lipophilicity and metabolic stability in Tyrosine Kinase Inhibitors (TKIs).[1]
Executive Summary & Rationale
The incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry.[2] This compound serves as a strategic bioisostere for p-anisidine (4-methoxyaniline).[1] While the p-methoxy group is metabolically labile (prone to O-demethylation), the 2-fluoroethoxy tail increases metabolic stability and lipophilicity without significantly altering the steric profile.[1]
Acylation of this aniline is the primary gateway to generating amide-linked pharmacophores or protecting the nitrogen during multi-step synthesis. This guide provides two validated protocols:
-
Standard Acetylation: For derivatization, protection, or analytical standard preparation.[1][2]
-
Heterocyclic Amide Coupling: For attaching drug cores (e.g., quinazoline/pyrimidine carboxylates) using modern coupling reagents.[2]
Chemical Properties & Mechanistic Insight[1][8][12][13]
Electronic Profile
The reactivity of the amino group (-NH₂) is governed by the para-substituent.
-
Oxygen Donor Effect (+M): The ether oxygen donates electron density into the benzene ring via resonance, increasing the nucleophilicity of the amine.
-
Fluorine Inductive Effect (-I): The terminal fluorine atom exerts a strong electron-withdrawing inductive effect through the ethyl chain (
-bonds).[1]
Net Result: this compound is highly nucleophilic , though slightly less so than 4-ethoxyaniline due to the fluorine's inductive drag.[1] Reaction times are generally short, but "over-acylation" (formation of di-acyl species) is a risk if stoichiometry is uncontrolled.[1]
Safety: The "Lethal Synthesis" Risk
CRITICAL WARNING: While the aniline itself is moderately toxic, metabolic or hydrolytic cleavage of the ether chain releases 2-fluoroethanol , which metabolizes to fluoroacetic acid . Fluoroacetate blocks the Krebs cycle (aconitase inhibition).[2]
-
Handling: Use double-gloving (Nitrile) and work strictly in a fume hood.
-
Waste: Segregate all fluorinated waste.[2] Do not mix with general organic solvents if incineration protocols differ.[2]
Visualizing the Pathway
The following diagram illustrates the mechanistic divergence between standard acetylation and drug-scaffold coupling.
Caption: Divergent synthetic pathways for the acylation of this compound. Path 1 utilizes anhydrides for simple amides; Path 2 utilizes activated esters for complex drug scaffolds.[1]
Experimental Protocols
Protocol A: Standard Acetylation (The Baseline)
Objective: Synthesis of N-(4-(2-fluoroethoxy)phenyl)acetamide. Application: Creating an analytical standard or protecting the amine.[2]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: Acetic Anhydride (1.1 equiv)[1]
-
Base: Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (6.45 mmol) of this compound in 15 mL of anhydrous DCM.
-
Base Addition: Add 0.63 mL (7.74 mmol) of Pyridine. Cool the mixture to 0°C using an ice bath. Rationale: Cooling prevents exotherms from promoting di-acetylation.[1]
-
Acylation: Dropwise add 0.67 mL (7.1 mmol) of Acetic Anhydride over 5 minutes.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).[2] The spot for the aniline (
) should disappear, replaced by the amide ( ). -
Quench: Add 10 mL of saturated NaHCO₃ solution to quench excess anhydride. Stir vigorously for 15 minutes.
-
Workup: Separate layers. Wash the organic layer with 1M HCl (10 mL) to remove pyridine, followed by Brine.[2] Dry over Na₂SO₄.[2]
-
Isolation: Concentrate in vacuo. The product typically precipitates as a white/off-white solid. Recrystallize from Ethanol/Water if necessary.[2][3]
Protocol B: High-Value Amide Coupling (Drug Discovery)
Objective: Coupling the aniline to a carboxylic acid-containing heterocycle (e.g., a quinazoline carboxylic acid).[1] Application: Synthesis of TKI candidates.
Reagents:
-
Amine: this compound (1.0 equiv)[1]
-
Acid: Heterocyclic Carboxylic Acid (1.0 equiv)[1]
-
Coupling Agent: HATU (1.1 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: DMF (Dimethylformamide) (anhydrous)[1]
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in 3 mL DMF. Add DIPEA (3.0 mmol) and HATU (1.1 mmol). Stir for 15 minutes at RT.[2]
-
Addition: Add this compound (1.0 mmol) directly to the activated ester solution.
-
Reaction: Stir at RT for 4–12 hours.
-
Note: If the heterocyclic acid is sterically hindered, heating to 50°C may be required.[2]
-
-
Workup (Precipitation Method): Pour the reaction mixture into 30 mL of ice-cold water. In many cases, the hydrophobic amide product will precipitate.[2] Filter and wash with water.[11][2][12][13]
-
Alternative Workup (Extraction): If no precipitate forms, extract with EtOAc (3x). Wash organics with 5% LiCl solution (to remove DMF), then NaHCO₃ and Brine.[2]
-
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
Data Analysis & Troubleshooting
Solvent Screening Data
The choice of solvent significantly impacts reaction rate and impurity profile.[2]
| Solvent | Dielectric Constant | Reaction Rate (HATU) | Solubility of Aniline | Recommendation |
| DCM | 8.9 | Moderate | High | Best for simple acetylation (Protocol A).[1] |
| DMF | 36.7 | Fast | High | Essential for HATU couplings (Protocol B).[2] |
| THF | 7.5 | Slow | Moderate | Use if product precipitates for easy filtration.[2] |
| Water | 80.1 | N/A | Low | Avoid (Hydrolysis of reagents).[2] |
Analytical QC (NMR Interpretation)
When analyzing the product, the 2-fluoroethoxy group provides a distinct signature in ¹H-NMR and ¹³C-NMR due to Heteronuclear Spin-Spin Coupling (
-
¹H-NMR (400 MHz, DMSO-d₆):
References
-
Bioisostere Principles: Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] Link[1]
-
General Aniline Acylation: de Figueiredo, R. M., et al. (2016).[1][2] N-Acylation of Amines. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Link[1]
-
HATU Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Toxicity of Fluoroethanol Derivatives: Goncharov, N. V., et al. (2006).[2] Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161.[1] Link
-
Nucleophilicity Data: Mayr, H., et al. (2011).[1][2] Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Accounts of Chemical Research, 44(3), 220-230.[1] Link[1]
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- 11. Method for preparing gefitinib and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
4-(2-Fluoroethoxy)aniline as a precursor for azo dyes
Application Note: 4-(2-Fluoroethoxy)aniline as a Specialized Precursor for Fluorinated Azo Dyes
Executive Summary
This guide details the protocol for utilizing This compound (CAS 1547-12-2) as a diazo component in the synthesis of fluorinated azo dyes.[1] While standard anilines are ubiquitous in dye chemistry, the incorporation of the 2-fluoroethoxy motif introduces unique physicochemical properties—specifically altered lipophilicity, metabolic stability, and electronic modulation—making these dyes valuable in medicinal chemistry (as potential prodrugs or tracers) and advanced materials science.
This document provides a validated workflow for Diazotization and Coupling , supported by mechanistic insights and troubleshooting matrices.
Chemical Profile & Safety
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 1547-12-2 |
| Molecular Formula | C₈H₁₀FNO |
| Molecular Weight | 155.17 g/mol |
| Appearance | Pale brown to off-white solid/oil (grade dependent) |
| Solubility | Soluble in Ethanol, DMSO, dilute acid; slightly soluble in water.[1] |
| Key Hazard | Toxic by inhalation/ingestion. Potential skin sensitizer. |
Safety Advisory:
-
Fluorine Stability: The 2-fluoroethoxy ether linkage is generally stable under the cold, acidic conditions of diazotization. However, avoid prolonged heating in strong acid to prevent ether cleavage.
-
Diazo Handling: Diazonium salts derived from this precursor are potentially explosive if allowed to dry. Always keep the diazonium salt in solution and at low temperature (0–5 °C).
Reaction Mechanism & Pathway
The synthesis follows a classic two-step sequence:
-
Diazotization: Conversion of the primary amine to a diazonium electrophile using nitrous acid (generated in situ).[2]
-
Azo Coupling: Electrophilic aromatic substitution (EAS) with an electron-rich coupling component (e.g., phenols, amines).
Mechanistic Pathway Diagram
Figure 1: Synthetic pathway for the conversion of this compound to azo dyes.
Experimental Protocol
Reagents Required
-
This compound (1.55 g, 10 mmol)[1]
-
Sodium Nitrite (NaNO₂, 0.76 g, 11 mmol)
-
Hydrochloric Acid (HCl, 2.5 M and Conc.)
-
Coupling Component (e.g., 2-Naphthol, 1.44 g, 10 mmol)[1]
-
Sodium Hydroxide (NaOH, 10% solution)[3]
-
Urea (Analytical Grade)[1]
-
Ice/Water bath[2]
Step 1: Diazotization (The "Diazo" Pot)
Objective: Generate the electrophilic 4-(2-fluoroethoxy)benzenediazonium chloride.[1]
-
Preparation: In a 100 mL beaker, disperse 1.55 g of this compound in 10 mL of water .
-
Acidification: Add 2.5 mL of concentrated HCl dropwise with stirring. If the amine does not dissolve, warm gently to 30°C, then cool rapidly in an ice-salt bath to 0–2 °C to reprecipitate the amine hydrochloride as fine crystals (crucial for reactivity).
-
Nitrosation: Dissolve 0.76 g NaNO₂ in 5 mL of water. Add this solution dropwise to the amine mixture over 10 minutes.
-
Critical Control: Maintain temperature below 5 °C .
-
-
Endpoint Check: Stir for 15 minutes. Test with Starch-Iodide paper (should turn blue immediately, indicating excess HNO₂).[1]
-
Quenching: Add small amounts of solid Urea until the solution no longer turns Starch-Iodide paper blue. This destroys excess nitrous acid, preventing side reactions during coupling.
-
Result: A clear, pale yellow solution of the diazonium salt. Keep cold.
-
Step 2: Coupling Reaction
Objective: Form the azo bond.[2][4] Protocol below uses 2-Naphthol (for a red/orange dye).[1][4]
-
Coupler Prep: Dissolve 1.44 g of 2-Naphthol in 20 mL of 10% NaOH in a 250 mL beaker. Cool to 0–5 °C .[2][3][4]
-
Coupling: Slowly pour the cold diazonium solution (from Step 1) into the alkaline naphthol solution with vigorous stirring.
-
Observation: A brilliant red/orange precipitate forms immediately.
-
-
pH Adjustment: The mixture should remain alkaline (pH ~9-10) for phenol coupling. If necessary, add more NaOH.
-
Digestion: Stir the suspension at 0–5 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.
-
Isolation: Filter the solid under vacuum. Wash copiously with cold water to remove salts.
-
Purification: Recrystallize from Ethanol or Ethanol/Water (1:1) to yield the pure dye.
Characterization & Data Analysis
The 2-fluoroethoxy group provides a distinct NMR handle.
| Technique | Expected Signal / Feature | Significance |
| ¹H NMR | δ 4.2 (dt, 2H, -OCH₂-), δ 4.7 (dt, 2H, -CH₂F) | Confirm integrity of fluoroethoxy chain.[1] |
| ¹⁹F NMR | ~ -223 ppm (tt) | Diagnostic for the terminal fluorine atom.[1] |
| FT-IR | 1580–1600 cm⁻¹ (N=N stretch) | Confirms azo bond formation.[1] |
| UV-Vis | λmax ~ 480–520 nm (Solvent dependent) | Bathochromic shift due to alkoxy donor.[1] |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Evolution of Gas (Bubbles) | Decomposition of diazonium salt (N₂ loss).[1] | Temperature too high (>5°C). Cool reaction efficiently. |
| Tar/Oil Formation | Coupling pH incorrect or excess HNO₂. | Ensure Urea quench; Check pH (Phenols: Basic, Amines: Acidic). |
| Low Yield | Incomplete diazotization. | Ensure amine hydrochloride is finely dispersed before nitrite addition. |
Application Logic
This precursor is particularly relevant for:
-
Lipophilic Tuning: The fluoroethoxy group increases lipophilicity (LogP) compared to a methoxy group, potentially enhancing membrane permeability in biological stains [1].
-
¹⁹F Tracers: The resulting dyes can serve as non-radioactive standards for developing PET imaging agents (using ¹⁸F isotopes) [2].
Workflow Diagram
Figure 2: Operational workflow for the synthesis of azo dyes from this compound.
References
-
Wainwright, M. (2003). The use of dyes in modern biomedicine. Biotechnic & Histochemistry, 78(3-4), 147-155.[1] Retrieved from [Link][1]
-
Organic Chemistry Portal . (n.d.). Diazotisation Mechanisms and Protocols. Retrieved from [Link][1]
Sources
Application Notes and Protocols for the Functionalization of the Amino Group of 4-(2-Fluoroethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-(2-Fluoroethoxy)aniline in Synthesis
This compound is a valuable and versatile building block in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a reactive primary amino group on a phenyl ring substituted with a fluoroethoxy moiety, offers a unique combination of properties. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making it a desirable feature in drug design. The amino group serves as a key synthetic handle, allowing for a wide range of chemical transformations to introduce diverse functionalities and build molecular complexity.[1] This guide provides detailed protocols and expert insights into the most common and impactful functionalization reactions of the amino group of this compound, empowering researchers to leverage this key intermediate in their synthetic endeavors.
Core Functionalization Strategies: A Practical Guide
The nucleophilic nature of the primary amino group in this compound allows for a variety of well-established and reliable chemical transformations. This section will delve into the practical aspects of four key reactions: N-acylation, N-sulfonylation, N-alkylation (via reductive amination), and diazotization followed by Sandmeyer reactions.
N-Acylation: Introduction of Amide Functionality
The conversion of the amino group to an amide is a fundamental transformation that can significantly alter the electronic and steric properties of the molecule. Amides are prevalent in pharmaceuticals due to their hydrolytic stability and ability to participate in hydrogen bonding.[2][3] This section details two common methods for the N-acylation of this compound.
-
Acylating Agents: Acetic anhydride and acetyl chloride are readily available and highly reactive acylating agents.[4] Acetic anhydride is often preferred for its lower cost and the formation of acetic acid as a byproduct, which is less corrosive than the hydrogen chloride generated from acetyl chloride.[4]
-
Base: A base is crucial to neutralize the acidic byproduct (acetic acid or HCl), which would otherwise protonate the starting aniline and render it unreactive.[4] Sodium acetate is a mild and effective base for reactions with acetic anhydride, while a stronger base like triethylamine or pyridine is typically used with the more reactive acetyl chloride.[4][5]
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. For acetylation with acetic anhydride in the presence of sodium acetate, water can be used as a solvent.[5] For reactions with acetyl chloride, aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are preferred to avoid reaction with the acylating agent.[4]
This protocol describes the synthesis of N-(4-(2-fluoroethoxy)phenyl)acetamide.
Workflow Diagram:
Caption: Workflow for N-Acetylation with Acetic Anhydride.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g of this compound in 25 mL of water. To this, add 0.9 mL of concentrated hydrochloric acid.
-
Reagent Preparation: In a separate beaker, prepare a solution of 1.06 g of sodium acetate in 6 mL of water.
-
Reaction Initiation: To the stirred aniline hydrochloride solution, add 1.2 mL of acetic anhydride.
-
Base Addition: Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture. A white precipitate of N-(4-(2-fluoroethoxy)phenyl)acetamide should form.[5]
-
Precipitation and Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water and then recrystallize the crude product from a mixture of ethanol and water to obtain pure N-(4-(2-fluoroethoxy)phenyl)acetamide.
This protocol provides an alternative method for the synthesis of N-(4-(2-fluoroethoxy)phenyl)acetamide.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 g of this compound in 20 mL of dry dichloromethane (DCM).
-
Base Addition: Add 1.1 equivalents of triethylamine to the solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add 1.05 equivalents of acetyl chloride dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation: N-Acylation of this compound
| Acylating Agent | Base | Solvent | Temperature | Typical Yield |
| Acetic Anhydride | Sodium Acetate | Water | Room Temp. | >90% |
| Acetyl Chloride | Triethylamine | DCM | 0 °C to RT | >95% |
N-Sulfonylation: Crafting Sulfonamides
The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[6] N-sulfonylation of this compound provides a direct route to these important compounds.
-
Sulfonylating Agent: p-Toluenesulfonyl chloride (tosyl chloride, TsCl) is a common and effective reagent for introducing the tosyl group, which can serve as a protecting group or as a key structural element in a final product.[7]
-
Base: A base such as pyridine or triethylamine is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[6] Pyridine can also act as a nucleophilic catalyst.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or chloroform are suitable for this reaction as they do not react with the sulfonyl chloride.
This protocol describes the synthesis of N-(4-(2-fluoroethoxy)phenyl)-4-methylbenzenesulfonamide.
Workflow Diagram:
Caption: Workflow for N-Sulfonylation.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g of this compound in 10 mL of pyridine.
-
Sulfonylation: Cool the solution in an ice bath. Add 1.1 equivalents of p-toluenesulfonyl chloride in small portions with stirring.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.
-
Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash it with dilute hydrochloric acid to remove any remaining pyridine, followed by washing with water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure N-(4-(2-fluoroethoxy)phenyl)-4-methylbenzenesulfonamide.
Data Presentation: N-Sulfonylation of this compound
| Sulfonylating Agent | Base | Solvent | Temperature | Typical Yield |
| p-Toluenesulfonyl Chloride | Pyridine | Pyridine | 0 °C to RT | >85% |
| Methanesulfonyl Chloride | Triethylamine | DCM | 0 °C to RT | >90% |
N-Alkylation via Reductive Amination: Forming Secondary Amines
Reductive amination is a powerful and versatile method for the N-alkylation of amines, offering a high degree of control and avoiding the over-alkylation issues often associated with direct alkylation using alkyl halides.[8] This two-step, one-pot process involves the formation of an imine intermediate followed by its in-situ reduction.
-
Carbonyl Compound: Aldehydes and ketones serve as the source of the alkyl group. The choice of carbonyl compound directly determines the substituent introduced onto the nitrogen atom.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[8] It is less reactive towards carbonyls than sodium borohydride, allowing for the in-situ reduction of the formed imine without significant reduction of the starting aldehyde or ketone.
-
Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for reductive amination as they are compatible with both the imine formation and the reduction steps.
This protocol describes the synthesis of N-benzyl-4-(2-fluoroethoxy)aniline.
Workflow Diagram:
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Stability of 4-(2-Fluoroethoxy)aniline under acidic conditions
Technical Support Center: Stability & Handling of 4-(2-Fluoroethoxy)aniline
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Operational Guide: Acidic Stability, Handling, and Troubleshooting for this compound (CAS: 1547-12-2)
Executive Summary
This compound is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs) and
Key Technical Verdict: This compound exhibits high stability in dilute acidic conditions (pH 1–4), forming a stable anilinium salt. However, it is incompatible with strong Lewis acids (e.g., BBr
Part 1: Mechanism of Action & Stability Profile
To troubleshoot effectively, one must understand the chemical behavior of the molecule under stress.
The Protonation Shield (Acidic Stabilization)
In acidic media, the primary amine (
-
Oxidation Resistance: The electron-withdrawing nature of the
group deactivates the aromatic ring, significantly reducing the rate of oxidative degradation (browning) common to free anilines. -
Solubility: It converts the hydrophobic free base into a highly water-soluble salt.
The Ether/Fluorine Vulnerability
The 2-fluoroethoxy side chain (
-
Dilute Acid: Stable. Hydrolysis of the aryl alkyl ether requires harsh conditions.
-
Strong Acid/Heat: Prolonged exposure to concentrated acids (e.g., H
SO ) or Lewis acids can trigger ether cleavage, yielding 4-aminophenol and 2-fluoroethanol.
Visualizing the Pathways
The following diagram illustrates the "Safe Zone" (Salt Formation) versus the "Danger Zone" (Ether Cleavage/Oxidation).
Figure 1: Reaction pathways under varying pH and stress conditions. Green arrows indicate stabilization; red arrows indicate degradation.
Part 2: Troubleshooting & FAQs
Q1: I observe a retention time shift in my HPLC analysis when using an acidic mobile phase. Is the compound degrading?
-
Diagnosis: Likely No .
-
Root Cause: This is a pH-dependent speciation issue. At pH 2–3 (common with 0.1% TFA or Formic Acid), the aniline exists as the charged anilinium species, which is more polar and elutes earlier on C18 columns compared to the neutral free base.
-
Solution: Ensure your mobile phase pH is buffered. If you switch between neutral (ammonium acetate) and acidic modifiers, retention time shifts are expected.
Q2: My sample turned from off-white to brown after 24 hours in solution. Why?
-
Diagnosis: Oxidative degradation.[1]
-
Root Cause: Anilines are electron-rich and prone to radical oxidation by atmospheric oxygen, forming colored impurities (azo compounds or quinone imines).
-
Fix:
-
Store the compound as the Hydrochloride Salt (see Protocol B).
-
Flush all solutions with Argon/Nitrogen before storage.
-
Keep solutions acidic; the protonated form is resistant to oxidation.
-
Q3: Can I use this compound in a reaction with 48% HBr?
-
Diagnosis: High Risk.
-
Technical Insight: Strong hydrohalic acids like HBr are classical reagents for cleaving aryl ethers. While the fluoroethyl group is somewhat more resistant than a methyl group, heating in HBr will likely cleave the ether, removing your fluorine tag.
-
Alternative: Use milder deprotection strategies (e.g., TFA/DCM) if you are removing other protecting groups (like Boc).
Part 3: Validated Experimental Protocols
Protocol A: Acid Stability Stress Test (Validation)
Use this to verify stability in your specific solvent system.
Materials:
-
HPLC System (C18 Column, UV 254nm).
-
Solvent: 0.1 M HCl in Water/Acetonitrile (50:50).
Steps:
-
Preparation: Dissolve 1 mg of this compound in 1 mL of the Solvent.
-
Baseline: Inject immediately (T=0) to establish purity.
-
Stress: Heat the vial to 40°C for 24 hours.
-
Analysis: Inject again (T=24h).
-
Criteria: The purity area % should not decrease by >1.0%. New peaks at RRT ~0.4 (4-Aminophenol) indicate ether hydrolysis.
Protocol B: Preparation of the Stable Hydrochloride Salt
Recommended for long-term storage.
| Parameter | Specification |
| Reagent | 4 M HCl in Dioxane or Diethyl Ether |
| Solvent | Anhydrous Dichloromethane (DCM) or Ethyl Acetate |
| Temperature | 0°C to Room Temperature |
Procedure:
-
Dissolve 1.0 g of this compound (Free Base) in 10 mL of anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add 1.2 equivalents of 4 M HCl in Dioxane. A white precipitate will form immediately.
-
Stir for 15 minutes.
-
Filter the solid under vacuum/inert atmosphere.
-
Wash the cake with cold diethyl ether (
) to remove excess acid. -
Dry under high vacuum. Result: A stable, white, non-hygroscopic solid.
Part 4: Data Summary
| Condition | Stability Rating | Primary Degradant |
| 0.1% TFA / Formic Acid (RT) | Excellent | None (Stable Salt) |
| 1 N HCl (RT) | Good | None |
| 1 N NaOH (RT) | Moderate | Oxidation (Browns over time) |
| Conc. HBr (Reflux) | Poor | 4-Aminophenol (Ether cleavage) |
| Oxidizing Agents (H | Poor | N-Oxides / Nitro compounds |
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 1547-12-2).
-
Pijeira, M., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products.[2] EJNMMI Radiopharmacy and Chemistry.[2] (Discusses stability of fluoroethyl ethers in radiochemical synthesis).
-
BenchChem. Comparative Guide to the Stability of Aromatic Amines. (General aniline stability data).
-
National Institutes of Health (PubChem). Compound Summary: Aniline.[3][4] (Oxidation mechanisms).[3]
Sources
Technical Support Center: 4-(2-Fluoroethoxy)aniline
Welcome to the technical support guide for 4-(2-Fluoroethoxy)aniline (CAS No. 1547-12-2). As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the handling, storage, and common experimental challenges associated with this versatile intermediate. This guide moves beyond simple protocols to explain the scientific reasoning behind each recommendation, ensuring both safety and experimental success.
Section 1: Core Properties and Safety Data
Before delving into troubleshooting, it is crucial to understand the fundamental properties and hazards of this compound. This knowledge forms the basis of safe handling and effective experimental design.
| Property | Value | Source(s) |
| CAS Number | 1547-12-2 | [1] |
| Molecular Formula | C₈H₁₀FNO | [1] |
| Molecular Weight | 155.17 g/mol | [1] |
| Appearance | Light-colored oily liquid | [2] |
| Melting Point | 47 °C | [1] |
| Solubility | Insoluble in water.[2] Soluble in polar organic solvents.[3] | [2][3] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, aldehydes, and isocyanates.[5] | [5] |
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound, providing step-by-step solutions grounded in chemical principles.
Issue 1: Reagent Discoloration (Appears Yellow or Brown)
Q: My this compound, which was initially a light-colored liquid/solid, has turned yellow or brown. Is it still usable?
A: This is a common issue with aniline derivatives. The discoloration is typically due to oxidation of the amine group, which forms highly colored nitroso or nitro derivatives.[4] While minor discoloration may not significantly affect some robust reactions, it indicates the presence of impurities that can interfere with sensitive catalytic processes or lead to unwanted side products.
-
Causality: The lone pair of electrons on the nitrogen atom in the aniline moiety makes the compound susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and heat.
-
Immediate Action:
-
Assess Purity: Before use, analyze a small sample via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quantify the level of impurity.
-
Purification Protocol: If significant impurities are detected, purification is recommended.
-
Step 1: Dissolve the discolored compound in a minimal amount of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Step 2: Perform column chromatography on silica gel, using a non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient) to separate the pure aniline from the colored, more polar oxidation products.
-
Step 3: Collect the fractions containing the pure product and remove the solvent under reduced pressure.
-
-
-
Preventative Measures:
Issue 2: Poor Solubility in Reaction Media
Q: I'm having trouble dissolving this compound in my aqueous reaction buffer. What should I do?
A: this compound is insoluble in water.[2] This is expected due to the predominantly non-polar aromatic ring and the fluoroethoxy group. Attempting to force it into an aqueous solution will result in a biphasic mixture and poor reaction kinetics.
-
Causality: The hydrophobic nature of the molecule prevents the formation of significant hydrogen bonds with water, which is necessary for dissolution.
-
Solution Protocol:
-
Solvent Selection: Choose a polar aprotic solvent in which the aniline is soluble. Common choices for reactions involving anilines include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), or Acetonitrile (ACN).[4]
-
Biphasic System: If an aqueous reagent is required (e.g., a solution of a base), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be employed. The PTC facilitates the transport of the aqueous reactant into the organic phase where the aniline is dissolved, allowing the reaction to proceed.
-
Acidification (for specific applications): In some cases, the aniline can be protonated with an acid (e.g., HCl) to form the corresponding anilinium salt, which may have improved aqueous solubility. However, this changes the nucleophilicity of the amine and may not be compatible with your desired reaction.
-
Issue 3: Low Yield in Nucleophilic Substitution or Acylation Reactions
Q: My reaction yield is consistently low when using this compound as a nucleophile. What are the likely causes?
A: Low yields in reactions involving anilines often stem from issues with reagent purity, reaction conditions, or competing side reactions.
-
Causality & Troubleshooting Workflow: The nucleophilicity of the amine is critical. Any factor that reduces its availability or reactivity will lower the yield. The fluoroethoxy group is moderately electron-withdrawing, which slightly deactivates the amine compared to unsubstituted aniline, making reaction conditions more critical.
Caption: Troubleshooting workflow for low reaction yields.
-
Detailed Protocol Steps:
-
Verify Reagent Purity: As discussed in Issue 1, ensure the starting material is free from oxidation products.
-
Ensure Anhydrous Conditions: Water can hydrolyze reagents or quench catalysts. Dry all solvents and glassware thoroughly. If using a strong base like NaH, ensure the aniline solution is completely dry before addition.
-
Use an Inert Atmosphere: De-gas the reaction mixture and maintain a positive pressure of nitrogen or argon, especially if using oxygen-sensitive reagents or catalysts (e.g., palladium catalysts).[4]
-
Base Selection: For acylations or alkylations, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often required to scavenge the acid byproduct without competing with the aniline nucleophile. The pKa of the anilinium ion should be considered when selecting the base to ensure deprotonation is favorable.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should be aware of when working with this compound?
A1: The primary hazards are acute toxicity and irritation.[4] It is harmful if ingested, absorbed through the skin, or inhaled.[9] It can cause serious irritation to the eyes and skin.[10] Always handle this compound in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[5][11]
Q2: What is the best way to store this compound for long-term stability?
A2: For optimal long-term stability, store the compound in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen to prevent oxidation.[6] The storage area should be cool, dry, dark, and well-ventilated.[7] Avoid storing it near incompatible materials such as strong acids, bases, or oxidizing agents.[5]
Q3: How should I dispose of waste containing this compound?
A3: Waste containing this compound must be treated as hazardous chemical waste. Collect all residues in a suitable, labeled, and sealed container.[10][11] Do not pour it down the drain.[10] Follow all local, state, and federal regulations for hazardous waste disposal, which typically involves collection by a licensed environmental services company.
Q4: Can I use this compound in Friedel-Crafts reactions?
A4: No, Friedel-Crafts reactions are generally unsuccessful with anilines. The basic amino group forms a strong complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution.[12] To perform an analogous reaction, the amine must first be protected, for example, as an acetamide. The amide group is still an ortho-, para-director but is less activating and does not complex with the Lewis acid, allowing the reaction to proceed.[12]
Q5: What analytical techniques are best for monitoring reactions involving this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for monitoring the consumption of the aniline and the formation of the product, as aromatic compounds are typically UV-active. Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is also suitable, provided the products are thermally stable and volatile.[13] For quick, qualitative checks of reaction progress, Thin Layer Chromatography (TLC) is invaluable.
Section 4: Standard Operating Procedures
General Handling and Storage Workflow
The following diagram outlines the standard workflow for safely managing this compound from receipt to disposal.
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- 3. 4-Chloro-3-(2-fluoroethoxy)aniline | Benchchem [benchchem.com]
- 4. Buy this compound | 1547-12-2 [smolecule.com]
- 5. fishersci.com [fishersci.com]
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- 8. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Moisture sensitivity of 4-(2-Fluoroethoxy)aniline
Technical Support Center: 4-(2-Fluoroethoxy)aniline Handling & Stability Guide
Executive Summary: The "Moisture" Misconception
As researchers, we often categorize compounds as "moisture sensitive" and immediately think of hydrolysis (like acid chlorides). This compound (CAS 1547-12-2) is not hydrolytically unstable; the ether linkage and the aniline ring are stable to water.
However, it is hygroscopic and oxidatively labile . Moisture acts as a catalyst and a vector for atmospheric oxygen, accelerating the oxidation of the electron-rich amine group. This leads to the characteristic "browning" or "blackening" of the material. This guide addresses how to manage this specific mode of degradation to ensure experimental reproducibility.
Module 1: Storage & Stability (FAQ)
Q1: My sample of this compound has turned from off-white to dark brown. Is it still usable? Status: Degraded (Surface Oxidation) Technical Insight: The color change indicates the formation of azo-dimers and quinone-imines via radical oxidation pathways. While the bulk material might still be >95% pure, these colored impurities are radical scavengers and can poison palladium catalysts in subsequent cross-coupling reactions (e.g., Buchwald-Hartwig). Action:
-
If <5% colored (light tan): Use as is for crude reactions, but expect slightly lower yields.
-
If dark brown/black: Recrystallization or filtration through a silica plug is required. (See Workflow 1).
Q2: Does this compound need to be stored in a glovebox? Recommendation: Preferred, but Desiccator is Acceptable. Reasoning: The primary threat is oxygen + moisture .
-
Best Practice: Store under Argon/Nitrogen at -20°C.
-
Acceptable: Desiccator with active desiccant (P₂O₅ or activated silica) and an oxygen scavenger sachet.
-
Avoid: Storing the free base in open air at room temperature. The fluorine atom on the ethoxy chain pulls electron density, slightly lowering the pKa compared to p-phenetidine, but the amine remains nucleophilic and prone to oxidation.
Q3: Is the hydrochloride salt more stable? Answer: Yes, significantly. Mechanism: Protonating the amine (forming the anilinium ion) removes the lone pair from the HOMO (Highest Occupied Molecular Orbital), shutting down the oxidative pathway. If you are storing this compound for >3 months, convert it to the HCl salt.
Module 2: Synthetic Troubleshooting (Protocol Optimization)
Q4: I am using this aniline in a nucleophilic aromatic substitution (SNAr). The reaction is stalling. Root Cause: Hydration Shell Interference. Explanation: If the aniline has absorbed water (hygroscopic), the water molecules hydrogen-bond to the amine nitrogen. This solvation shell increases the steric bulk and lowers the nucleophilicity of the nitrogen, retarding the attack on the electrophile. Troubleshooting Protocol:
-
Azeotropic Drying: Dissolve the aniline in dry Toluene. Rotary evaporate to dryness (repeat 2x). This removes bound water.
-
Solvent Switch: Use polar aprotic solvents (DMSO, DMF) which can strip the water, but ensure the solvent itself is anhydrous.
Q5: How do I dry the material without degrading it? Warning: Do NOT use oven drying in air. Heat + Air = Rapid Decomposition. Correct Protocol:
-
Vacuum Desiccation: 24 hours over P₂O₅ at room temperature.
-
Lyophilization: If the compound is an oil or low-melting solid (depending on purity), freeze-drying from benzene/dioxane (if safety permits) or t-butanol is effective.
Module 3: Analytical Verification
Q6: How do I quantify the water content? Method: Karl Fischer (KF) Titration (Coulometric).
-
Note: The aniline amine can sometimes interfere with standard KF reagents by altering the pH. Use a buffered KF solvent system designed for amines.
Q7: What does the degradation look like on NMR? Observation:
-
Pure Compound: Sharp doublets (aromatic region) and distinct triplets (ethoxy chain).
-
Wet/Degraded:
-
H₂O Peak: Broad singlet shifting depending on concentration (usually ~1.5 - 3.0 ppm in CDCl₃).
-
Oxidation: New, small multiplets in the aromatic region (7.0 - 8.0 ppm) representing azo/nitroso species. Broadening of the NH₂ peak.
-
Visualizations & Workflows
Figure 1: Oxidative Degradation Pathway (Moisture-Accelerated)
This diagram illustrates why moisture is dangerous: it facilitates the electron transfer required for oxidation.
Caption: Moisture acts as a proton shuttle, lowering the activation energy for the oxidation of the aniline nitrogen by atmospheric oxygen.
Figure 2: Purification & Recovery Workflow
Use this decision tree if your material appears degraded.
Caption: Step-by-step recovery protocol for oxidized aniline samples.
Summary Data Table: Physical & Stability Profile
| Property | Specification / Behavior |
| Physical State | Off-white solid (Pure) to Brown oil (Degraded/Impure) |
| Hygroscopicity | Moderate.[1] Absorbs atmospheric moisture leading to "clumping". |
| Oxidation Potential | High. Forms colored impurities upon air exposure. |
| Solubility | Soluble in DMSO, MeOH, EtOAc, DCM. Low solubility in water.[2][3] |
| pKa (Estimated) | ~4.8 - 5.0 (Less basic than p-phenetidine due to Fluorine induction). |
| Preferred Storage | -20°C, Inert Gas (Ar/N₂), Dark.[1] |
References
-
PubChem. (n.d.).[4][5] this compound Compound Summary. National Library of Medicine. Retrieved February 2, 2026, from [Link]
Sources
- 1. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to 4-(2-Fluoroethoxy)aniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-(2-fluoroethoxy)aniline scaffold is a key building block in the development of novel pharmaceutical agents, owing to the unique electronic properties conferred by the fluoroethoxy group which can enhance metabolic stability and binding affinity.[1] A thorough spectroscopic characterization is the cornerstone of ensuring the identity, purity, and structural integrity of these valuable molecules.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[2] For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR provide a comprehensive picture of the molecular framework.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons, the ethoxy methylene groups, and the amine protons. The substitution pattern on the aniline ring significantly influences the chemical shifts and coupling patterns of the aromatic protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the aniline derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Causality in Experimental Choices: The choice of deuterated solvent is critical. CDCl₃ is a common choice for many organic compounds, but for molecules with exchangeable protons like the -NH₂ group, DMSO-d₆ can be advantageous as it often allows for the observation of these protons as distinct signals rather than a broad, averaged peak.
Comparative Analysis of ¹H NMR Data:
| Compound | Aromatic Protons (ppm) | -OCH₂- (ppm) | -CH₂F (ppm) | -NH₂ (ppm) |
| This compound | 6.5-7.2 (m)[1] | 3.7-4.2 (t)[1] | 4.5-4.7 (dt) | ~3.6 (br s) |
| 2-Fluoro-4-(2-fluoroethoxy)aniline | 6.7-7.1 (m) | 4.1-4.3 (t) | 4.6-4.8 (dt) | ~3.8 (br s) |
| 4-(2-Fluoroethoxy)-3-methylaniline | 6.4-6.9 (m) | 3.9-4.1 (t) | 4.4-4.6 (dt) | ~3.5 (br s) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. 'm' denotes multiplet, 't' denotes triplet, 'dt' denotes doublet of triplets, and 'br s' denotes broad singlet.
The introduction of an additional fluorine atom at the 2-position in 2-fluoro-4-(2-fluoroethoxy)aniline generally leads to a downfield shift of the adjacent aromatic protons due to the electron-withdrawing nature of fluorine. Conversely, an electron-donating methyl group at the 3-position in 4-(2-fluoroethoxy)-3-methylaniline will cause an upfield shift of the nearby aromatic protons.
Visualization of ¹H NMR Workflow:
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[3] The IR spectrum of this compound and its derivatives will display characteristic absorption bands for the N-H, C-F, C-O, and aromatic C=C bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background scan and ratio it against the sample scan to obtain the final absorbance spectrum.
Causality in Experimental Choices: ATR-FT-IR is a preferred method for its simplicity and minimal sample preparation. It is a non-destructive technique that provides high-quality spectra for a wide range of samples.
Comparative Analysis of Key IR Absorption Bands:
| Functional Group | This compound (cm⁻¹) | Effect of Substitution |
| N-H Stretch | ~3350 (symmetric & asymmetric)[1] | The position and shape of these bands can be influenced by hydrogen bonding. |
| Aromatic C-H Stretch | ~3030 | Generally remains consistent across derivatives. |
| Aliphatic C-H Stretch | 2850-2960 | Minor shifts may be observed depending on the electronic environment. |
| Aromatic C=C Stretch | ~1600[1] | The intensity and exact position can be affected by the nature of the substituent. |
| C-O Stretch | 1200-1300 | Sensitive to the electronic effects of substituents on the aromatic ring. |
| C-F Stretch | ~1100[1] | This is a strong and characteristic absorption for fluoroalkoxy groups. |
The N-H stretching vibrations in primary amines like aniline derivatives typically appear as two distinct bands, corresponding to symmetric and asymmetric stretching modes.[4][5] The strong C-F stretching vibration around 1100 cm⁻¹ is a key diagnostic feature for the presence of the fluoroethoxy group.[1]
Visualization of IR Spectroscopy Workflow:
Caption: Workflow for ATR-FT-IR Spectroscopic Analysis.
Section 3: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aniline derivatives, the absorption bands in the UV-Vis spectrum are typically associated with π → π* transitions of the benzene ring.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the aniline derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Causality in Experimental Choices: The choice of solvent is important as it can influence the position of the absorption maxima. Polar solvents can interact with the solute and alter the energy of the electronic transitions.
Comparative Analysis of UV-Vis Absorption Maxima:
| Compound | λ_max (nm) |
| Aniline | ~230, ~280[6] |
| This compound | Expected to be similar to aniline, with potential minor shifts. |
| Substituted Derivatives | The position and intensity of λ_max can be shifted (bathochromic or hypsochromic shift) depending on the electronic nature of the substituent. |
The UV-Vis spectrum of aniline typically shows two main absorption bands.[6] The introduction of the 4-(2-fluoroethoxy) group is not expected to cause a dramatic shift in these absorptions. However, the addition of other chromophores or auxochromes to the aniline ring in its derivatives can lead to more significant changes in the UV-Vis spectrum.
Visualization of UV-Vis Spectroscopy Workflow:
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Section 4: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common ionization technique that often leads to fragmentation, providing valuable structural information.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
-
Sample Introduction: Inject a dilute solution of the sample into the gas chromatograph.
-
Separation: The sample components are separated on the GC column.
-
Ionization: The separated components enter the mass spectrometer and are ionized by an electron beam (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Causality in Experimental Choices: GC-MS is well-suited for the analysis of volatile and thermally stable compounds like many aniline derivatives. EI is a hard ionization technique that provides a reproducible fragmentation pattern, which can be used as a "fingerprint" for compound identification.
Comparative Analysis of Mass Spectrometry Data:
| Compound | Molecular Ion (m/z) | Key Fragmentation Pathways |
| This compound | 155 | Loss of the fluoroethoxy group, fragmentation of the fluoroethoxy chain. |
| 2-Fluoro-4-(2-fluoroethoxy)aniline | 173 | Similar fragmentation patterns to the parent compound, with additional fragments related to the second fluorine atom. |
| 4-(2-Fluoroethoxy)-3-methylaniline | 169 | Fragmentation will include patterns characteristic of both the fluoroethoxy and methyl groups. |
The molecular ion peak is a crucial piece of information as it provides the molecular weight of the compound. The fragmentation pattern can be complex but often reveals characteristic losses of functional groups. For example, in the mass spectrum of a related compound, 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane, the loss of the chloroethoxy group was observed.[7] A similar loss of the fluoroethoxy group would be expected for this compound derivatives.
Visualization of GC-MS Workflow:
Caption: Workflow for GC-MS Analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound and its derivatives is essential for their successful application in research and development. This guide has provided a comparative framework for understanding the key features in ¹H NMR, IR, UV-Vis, and Mass Spectra. By carefully examining the data obtained from these techniques, researchers can confidently confirm the structure and purity of their compounds, paving the way for further investigations into their biological and material properties. The interplay of these spectroscopic methods provides a self-validating system for the robust characterization of this important class of molecules.
References
-
ResearchGate. (n.d.). The absorption spectrum of aniline. Retrieved from [Link]
-
Defense Technical Information Center. (2016). Mass Spectral Studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane. Retrieved from [Link]
-
Proprep. (n.d.). Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. Retrieved from [Link]
-
Lead Sciences. (n.d.). 2-Fluoro-4-(2-fluoroethoxy)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
Sources
A Comparative Guide to Fluoroalkoxy Anilines in Drug Design: Enhancing Potency and Pharmacokinetics
The strategic incorporation of fluorine-containing functional groups has become an indispensable tool in modern medicinal chemistry. The unique electronic properties of fluorine can profoundly modulate the physicochemical and pharmacokinetic profiles of drug candidates, often leading to improved potency, metabolic stability, and bioavailability.[1][2][3] Among the various fluorinated motifs, fluoroalkoxy groups, such as trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂), when appended to an aniline scaffold, offer a nuanced approach to molecular optimization.
This guide provides a comparative analysis of fluoroalkoxy anilines, contrasting their performance with non-alkoxylated fluoroanilines and parent aniline structures. We will delve into the underlying physicochemical principles, provide supporting experimental data, and detail the self-validating protocols necessary for their evaluation in a drug discovery setting.
The Physicochemical Impact of Fluoroalkoxylation
The introduction of fluoroalkoxy groups to an aniline ring fundamentally alters its electronic nature, basicity (pKa), and lipophilicity (logP). These parameters are critical as they govern a molecule's solubility, permeability, and interaction with biological targets.[4]
Modulation of Basicity (pKa)
The aniline nitrogen's basicity is a key determinant of its behavior at physiological pH. The strong electron-withdrawing nature of fluoroalkoxy groups significantly reduces the electron density on the aniline ring and, consequently, the basicity of the amino group, resulting in a lower pKa.
-
Causality: The trifluoromethoxy group (-OCF₃) is a powerful electron-withdrawing group due to the cumulative inductive effect of the three fluorine atoms. This effect is more pronounced than that of a simple fluoro or even a trifluoromethyl group, leading to a substantial decrease in pKa. The difluoromethoxy group (-OCHF₂) is also strongly electron-withdrawing, but less so than -OCF₃, offering a finer level of pKa modulation. Lowering the pKa can be advantageous in reducing off-target interactions with aminergic GPCRs or preventing sequestration in acidic lysosomes.
Tuning Lipophilicity (logP)
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical factor for membrane permeability and overall ADME properties.[5] An optimal logP range, typically between 0 and 3, is often sought to achieve a balance between solubility and permeability.[5]
-
Causality: The trifluoromethoxy group is considered one of the most lipophilic substituents, with a Hansch π parameter of +1.04.[6] This significant increase in lipophilicity can enhance membrane permeability and binding to hydrophobic pockets in target proteins.[2] However, excessive lipophilicity can lead to poor solubility, rapid metabolism, and increased off-target toxicity.[5] The -OCHF₂ group provides a less dramatic increase in lipophilicity, offering a valuable alternative when a more moderate adjustment is required.
Comparative Physicochemical Data
The following table summarizes the comparative pKa and logP values for selected anilines, illustrating the impact of different fluorine-containing substituents.
| Compound | Structure | pKa (Conjugate Acid) | logP |
| Aniline | C₆H₅NH₂ | 4.60[7][8] | 0.90[7][9] |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65[9][10] | 1.15[9][10] |
| 4-(Trifluoromethyl)aniline | 4-CF₃C₆H₄NH₂ | 3.84 (Predicted)[9] | 2.40 (Predicted)[9] |
| 4-(Trifluoromethoxy)aniline | 4-OCF₃C₆H₄NH₂ | ~3.5 (Predicted) | 2.69 (Predicted) |
| 4-(Difluoromethoxy)aniline | 4-OCHF₂C₆H₄NH₂ | ~4.0 (Predicted) | 2.15 (Predicted) |
| Note: Predicted values are derived from computational models and serve as estimates. Experimental values can vary based on conditions. |
Enhancing Metabolic Stability
A primary objective in drug design is to block metabolically labile sites to increase a drug's half-life and exposure.[11] The aniline moiety itself can be susceptible to metabolic processing, which can be a liability.[12] The carbon-fluorine bond's exceptional strength makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6]
-
Causality and Strategy: A common metabolic pathway for aromatic rings is CYP-mediated hydroxylation. By placing a fluoroalkoxy group at a position susceptible to oxidation (e.g., the para position), this metabolic route can be effectively blocked. This "metabolic shielding" significantly enhances the compound's stability. Studies have shown that para-substituted fluoroanilines, in particular, can be susceptible to metabolic degradation through defluorination, making the greater stability of fluoroalkoxy groups an important advantage.[13][14] The trifluoromethoxy group is exceptionally stable, while the difluoromethoxy group, containing a C-H bond, can be a site for metabolism, albeit at a much-reduced rate compared to an unsubstituted position. This offers a "tunable" metabolic soft spot if complete metabolic blockade leads to undesirable clearance pathways.
The workflow below outlines the logical progression for evaluating a novel fluoroalkoxy aniline derivative in a drug discovery program.
Caption: Workflow for the evaluation of fluoroalkoxy aniline drug candidates.
Impact on Drug-Receptor Interactions
The role of functional groups is paramount in defining how a drug interacts with its biological target.[4][15] Fluoroalkoxy groups can contribute to binding affinity through several mechanisms:
-
Hydrophobic Interactions: The high lipophilicity of -OCF₃ and -OCHF₂ groups allows them to form favorable interactions with hydrophobic pockets within a receptor's binding site.[2]
-
Dipole and Electrostatic Interactions: The strong dipole moment of the C-O-C bond in fluoroalkoxy groups can engage in favorable dipole-dipole or ion-dipole interactions with polar residues in the binding site.[16]
-
Conformational Control: The steric bulk of a trifluoromethoxy group can lock the molecule into a specific, favorable conformation for binding, reducing the entropic penalty of binding.
The diagram below illustrates how a fluoroalkoxy group can block a metabolic "hot spot" and simultaneously form new, favorable interactions within a hypothetical receptor binding site.
Caption: Metabolic shielding and enhanced receptor binding by fluoroalkoxylation.
Experimental Protocols
To ensure trustworthy and reproducible data, standardized, self-validating experimental protocols are essential.
Protocol: Determination of Lipophilicity (logP) by RP-TLC
This method provides a reliable, high-throughput estimation of logP by correlating a compound's retention on a reversed-phase thin-layer chromatography (RP-TLC) plate with known standards.[5][17]
A. Materials:
-
RP-18 F254s TLC plates
-
Mobile Phase: Acetonitrile/Water mixtures (e.g., 50:50, 60:40, 70:30 v/v)
-
Test compounds and logP standards (e.g., aniline, toluene, naphthalene) dissolved in methanol (1 mg/mL)
-
TLC developing tank
-
UV lamp (254 nm)
B. Procedure:
-
Plate Preparation: Saturate the TLC tank with the chosen mobile phase for 30 minutes.
-
Spotting: Spot 1 µL of each test compound and standard solution onto the baseline of the RP-TLC plate.
-
Development: Place the plate in the saturated tank and allow the mobile phase to ascend until it is ~1 cm from the top edge.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and circle them.
-
Calculation:
-
Calculate the Retention factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Calculate the RM value: RM = log((1/Rf) - 1).
-
Repeat for at least three different mobile phase compositions.
-
-
Extrapolation & Validation:
-
For each compound, plot RM values against the percentage of acetonitrile in the mobile phase.
-
Extrapolate the linear regression to 0% acetonitrile to obtain the RM0 value. The linearity of this plot (R² > 0.98) serves as an internal validation of the data quality.
-
Create a calibration curve by plotting the literature logP values of the standards against their calculated RM0 values.
-
Determine the experimental logP of the test compounds from this calibration curve.
-
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a parent drug when incubated with HLM, providing an estimate of its intrinsic clearance.[18][19][20]
A. Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound and positive control (e.g., Verapamil, a rapidly metabolized compound) stock solutions (1 mM in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination
-
96-well incubation and collection plates
-
LC-MS/MS system
B. Procedure:
-
Incubation Preparation: In a 96-well plate, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard to quench the reaction. The 0-minute time point serves as the 100% reference.
-
Sample Processing: Centrifuge the collection plate to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point by measuring the peak area ratio of the analyte to the internal standard.
-
Data Analysis & Validation:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k). The linearity of this plot validates the first-order kinetics assumption.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) in µL/min/mg protein.
-
The rapid disappearance of the positive control compound validates the metabolic activity of the HLM batch.
-
Conclusion
Fluoroalkoxy anilines represent a powerful and versatile scaffold in drug design. The strategic choice between difluoromethoxy and trifluoromethoxy groups allows for the fine-tuning of critical drug-like properties. The -OCF₃ group offers a robust method for increasing lipophilicity and blocking metabolic oxidation, while the -OCHF₂ group provides a more moderate modulation of these parameters. A thorough understanding of their comparative physicochemical properties, coupled with rigorous and validated experimental evaluation, enables medicinal chemists to rationally design molecules with enhanced pharmacokinetic profiles and greater potential for clinical success.
References
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-
Gajewska, M., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(16), 4968. [Link]
-
Wuest, M., et al. (2011). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. Nuclear Medicine and Biology, 38(4), 461–473. [Link]
- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
-
Wuest, M., et al. (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. Nuclear Medicine and Biology, 38(4), 461-73. [Link]
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Rezaei, M., et al. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Semantic Scholar. [Link]
-
Rezaei, M., et al. (2019). Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). ResearchGate. [Link]
-
Rezaei, M., et al. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Combinatorial Chemistry & High Throughput Screening, 22(6), 404-414. [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Isom, A., et al. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ResearchGate. [Link]
-
Pharma Focus Asia. (n.d.). Metabolic Stability. [Link]
-
Obach, R. S. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
-
BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]
- Binoy, N., et al. (n.d.). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening.
- BenchChem. (2025).
-
Signore, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publisher. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoroaniline. PubChem. [Link]
-
Signore, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace. [Link]
- Wermuth, C. G. (2008). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. The Practice of Medicinal Chemistry.
-
Staliński, K., et al. (2021). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. [Link]
- JMEST. (n.d.). An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline).
-
Candish, L., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12345–12354. [Link]
-
Hojczyk, K. N., et al. (2014). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. [Link]
- Google Patents. (n.d.).
-
Melnykov, K. P., et al. (2026). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]
-
Melnykov, K. P., et al. (2026). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]
-
Wermuth, C. G. (2008). The Role of Functional Groups in Drug-Receptor Interactions. ResearchGate. [Link]
-
Jurczak, J., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5623–5628. [Link]
-
Macleods Pharmaceutical. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. [Link]
-
National Center for Biotechnology Information. (n.d.). Aniline. PubChem. [Link]
-
Wikipedia. (n.d.). Aniline. [Link]
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- 3. Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta | 22 Citations [scispace.com]
- 4. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 5. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 8. Aniline - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nedmdg.org [nedmdg.org]
- 12. researchgate.net [researchgate.net]
- 13. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. pharmafocusasia.com [pharmafocusasia.com]
Comparative Stability Profile: Halogenated Ethoxy Anilines
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Professionals
Executive Summary
This guide evaluates the comparative stability of 3-halogenated-4-ethoxyanilines (Fluoro-, Chloro-, and Bromo- derivatives), a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib).
-
Chemical Stability (Oxidative): 3-Fluoro > 3-Chloro > 3-Bromo > Non-halogenated . The electron-withdrawing nature of halogens stabilizes the electron-rich aniline ring against N-oxidation, with fluorine providing the highest oxidative resistance due to the strength of the C-F bond and high electronegativity.
-
Photostability: 3-Fluoro ≈ 3-Chloro >> 3-Bromo . Bromo-derivatives exhibit significant photolability due to the weak C-Br bond (approx. 66 kcal/mol), leading to homolytic cleavage and radical degradation.
-
Metabolic Stability: 3-Chloro derivatives often offer the optimal balance, providing sufficient steric hindrance to retard O-dealkylation without the high metabolic defluorination liability sometimes seen with para-fluorine (though less relevant in the meta position).
Mechanistic Stability Analysis
Electronic Effects & pKa Correlations
The stability of ethoxy anilines is governed by the interplay between the electron-donating ethoxy group (which activates the ring, increasing susceptibility to oxidation) and the electron-withdrawing halogen.
| Compound | Substituent ( | Predicted pKa (Conjugate Acid) | Electronic Impact on Stability |
| 4-Ethoxyaniline | H (0.00) | ~ 5.30 | Low. Highly electron-rich; prone to rapid N-oxidation (quinone imine formation). |
| 3-Fluoro-4-ethoxyaniline | F (+0.34) | ~ 4.20 | High. Strong inductive withdrawal lowers HOMO energy, reducing oxidative potential. |
| 3-Chloro-4-ethoxyaniline | Cl (+0.37) | ~ 3.95 | High. Inductive/Resonance balance stabilizes the amine significantly. |
| 3-Bromo-4-ethoxyaniline | Br (+0.39) | ~ 3.90 | Moderate. Good oxidative stability, but compromised by weak C-Br bond. |
Note: Lower pKa values correlate with reduced nucleophilicity and increased resistance to N-oxidation.
Bond Dissociation Energy (BDE) & Photostability
Photolytic degradation is a primary concern for the bromo- and iodo-analogs.
-
C-F Bond: ~116 kcal/mol (Photostable UV-A/B)
-
C-Cl Bond: ~81 kcal/mol (Relatively Stable)
-
C-Br Bond: ~68 kcal/mol (Photolabile – Requires Amber Glass)
Degradation Pathways
The following diagram illustrates the primary degradation routes: N-Oxidation (chemical/metabolic) and Photolytic Dehalogenation .
Caption: Figure 1. Degradation pathways.[1][2][3][4] Red paths indicate oxidative stress (common for all); Yellow path indicates photolysis (specific to Bromo/Iodo derivatives).
Experimental Protocols (Self-Validating)
To objectively compare these derivatives, the following Forced Degradation Protocol is recommended. This workflow is designed to be self-validating by including mass balance checks.
Stress Testing Workflow
Caption: Figure 2. Forced degradation workflow. Critical control point: Mass balance verification to detect insoluble polymers.
Analytical Method (HPLC Conditions)
Derived from validated methods for Gefitinib intermediates [1, 4].
-
Column: C18 (e.g., Agilent XDB-C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 15 mins.
-
Detection: 254 nm (Aromatic ring) and 290 nm (Oxidation products).
-
Flow Rate: 1.0 mL/min.[5]
Comparative Data: Stability & Metabolism
The following table synthesizes data from physical organic chemistry principles and metabolic studies on haloanilines [2, 6].
| Feature | 3-Fluoro-4-ethoxyaniline | 3-Chloro-4-ethoxyaniline | 3-Bromo-4-ethoxyaniline |
| Oxidative Stability | Excellent. High electronegativity protects amine. | Very Good. | Good. |
| Photostability | Stable. | Stable. | Unstable. Degrades to 4-ethoxyaniline radical. |
| Metabolic Stability | Moderate. Susceptible to O-dealkylation. Ring is stable. | High. Cl hinders O-dealkylation sterically better than F. | Low. Prone to oxidative dehalogenation and debromination. |
| Storage Requirement | Standard (Cool, Dry).[3] | Standard (Cool, Dry).[3] | Amber Glass / Foil Wrap. |
Field Insight: The "Chloro" Advantage
While fluorine is often preferred for metabolic blocking, in the specific case of ethoxy anilines, the 3-Chloro derivative often presents the best balance. The chlorine atom is large enough to sterically hinder CYP450 enzymes from attacking the ethoxy oxygen (retarding O-dealkylation), whereas fluorine is too small to provide significant steric protection [6].
References
-
Venkataramanna, M., et al. (2011).[4] "Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method." American Journal of Analytical Chemistry.
-
Rietjens, I.M., et al. (1995). "The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines."[6] Biochemical Pharmacology.
-
BenchChem. (2025).[3] "Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide."
-
Karunakara, C., et al. (2015).[7] "Separation and Estimation of Intermediates Formed During Synthesis of Gefitinib." Journal of Liquid Chromatography & Related Technologies.
-
Organic Chemistry Data. (2022). "Bordwell pKa Table (Anilines)."
-
Duckett, C.J., et al. (2025). "Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling." Xenobiotica.
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation of Analytical Methods for 4-(2-fluoroethoxy)aniline: A Comparative Guide
Validation of analytical methods for 4-(2-fluoroethoxy)aniline (CAS 1547-12-2), a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and other bioactive scaffolds.
Executive Summary: The Dual-Context Challenge
This compound (CAS 1547-12-2) is a high-value fluorinated aniline derivative used as a building block in medicinal chemistry, particularly for optimizing pharmacokinetic profiles via fluorine substitution. Its analysis presents a bifurcated challenge in drug development:
-
Raw Material Qualification: Requires high-precision assay methods (HPLC-UV) to ensure >98% purity before synthesis.
-
Genotoxic Impurity (GTI) Monitoring: As an aniline derivative, it carries a structural alert for genotoxicity. If used as a starting material, it must be monitored in the final API at trace levels (ppm), requiring high-sensitivity methods (LC-MS/MS).
This guide objectively compares the performance of HPLC-UV (the workhorse) against UPLC-MS/MS (the specialist) and GC-MS (the alternative), providing validated protocols for the superior methods.
Comparative Analysis of Methodologies
The choice of method depends entirely on the "Stage of Use"—whether you are characterizing the incoming raw material or releasing a final drug substance.
Performance Matrix: HPLC-UV vs. LC-MS/MS vs. GC-MS
| Feature | Method A: HPLC-UV | Method B: UPLC-MS/MS | Method C: GC-MS |
| Primary Application | Purity Assay (Raw Material) | Trace Analysis (GTI in API) | Volatile Impurity Screening |
| Sensitivity (LOD) | ~0.05% (500 ppm) | < 1 ppm (ng/mL) | ~10-50 ppm |
| Specificity | Moderate (Retention time only) | High (Mass + Fragmentation) | High (Mass spectral library) |
| Throughput | Moderate (15-30 min run) | High (3-5 min run) | Low (Long thermal gradients) |
| Matrix Tolerance | High (Robust to salts) | Low (Susceptible to ion suppression) | Low (Requires derivatization) |
| Cost per Sample | $ |
Strategic Decision Tree
Use the following logic to select the validation path:
Figure 1: Decision matrix for selecting the analytical technique based on regulatory limits and sample context.
Deep Dive: Validated Protocols
Protocol A: HPLC-UV for Purity Assay (The Standard)
Context: Routine QC of incoming this compound batches. Scientific Rationale: Anilines are weak bases (pKa ~4-5). We use a C18 column with base-deactivation technology to prevent peak tailing caused by interaction with residual silanols. A buffered mobile phase at pH 3.0 ensures the aniline is fully protonated, providing consistent retention and sharp peak shape.
Instrument Conditions
-
System: Agilent 1260 Infinity II or Waters Alliance e2695.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5% -> 80% B (Linear ramp)
-
15-20 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 240 nm (Max absorption for aniline ring).
-
Temp: 30°C.
Validation Parameters (Acceptance Criteria)
-
Specificity: No interference from blank or known synthesis precursors (e.g., 4-nitrophenol derivatives).
-
Linearity:
over 50% - 150% of target concentration (e.g., 0.5 mg/mL). -
Precision: RSD < 1.0% for n=6 injections.
-
Accuracy: 98.0% - 102.0% recovery at 3 levels.
Protocol B: UPLC-MS/MS for Genotoxic Impurity Screening (The Specialist)
Context: Detecting trace this compound in a final drug substance (e.g., Gefitinib or similar TKI).
Scientific Rationale: To reach ppm levels (Threshold of Toxicological Concern, TTC), UV is insufficient. We utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. The protonated molecule
Instrument Conditions
-
System: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.
-
Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: Steep ramp (5% to 95% B in 3 minutes) to elute the API and focus the impurity.
-
MS Source: ESI Positive.
MRM Transitions
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Rationale |
| This compound | 156.1 | 109.1 | 30 | 20 | Loss of fluoroethoxy chain (characteristic) |
| Qualifier Transition | 156.1 | 82.1 | 30 | 35 | Ring fragmentation |
Validation Parameters (GTI Specific)
-
LOD/LOQ: Must meet
at the specification limit (typically 1-10 ppm relative to API). -
Matrix Effect: Compare slope of calibration curve in solvent vs. spiked API matrix. If difference > 20%, use Standard Addition Method.
Scientific Integrity: Why These Methods Work
The validation logic relies on the chemical properties of the fluoroethoxy group. Unlike simple chloro- or fluoro-anilines, the ethoxy spacer adds flexibility and polarity.
-
Why Acidic Mobile Phase? In neutral pH, the amine group can exist in equilibrium between ionized and neutral states, leading to split peaks. By locking the pH at ~3.0 (Method A) or using 0.1% formic acid (Method B), we force the population into the cationic form (
), ensuring a single, sharp peak. -
Why MRM for Trace Analysis? Single Quadrupole (SIM) is often insufficient for GTIs because the API matrix can produce background noise at low masses. MRM (156.1 -> 109.1) filters out this noise, as it requires the specific chemical structure capable of losing the fluoroethoxy group to register a signal.
Experimental Workflow Diagram
Figure 2: Integrated workflow for parallel purity assessment and trace impurity quantification.
References
-
International Council for Harmonisation (ICH). (2022). ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. [Link]
-
Liu, D. Q., et al. (2010). "Recent advances in trace analysis of pharmaceutical genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999-1014. [Link]
-
Agilent Technologies. (2019).[2] Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. [Link]
-
Maskrey, T. S., et al. (2018). "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476. (Demonstrates aniline intermediate context). [Link]
Sources
Comparative Guide: 4-(2-fluoroethoxy)aniline vs. 4-Methoxyaniline in Biological Assays
Executive Summary
In the optimization of tyrosine kinase inhibitors (e.g., EGFR or VEGFR-2 inhibitors), the choice of the aniline linker is a critical determinant of both metabolic stability and assay fidelity. This guide compares 4-(2-fluoroethoxy)aniline (FEA) against its non-fluorinated analog, 4-Methoxyaniline (p-Anisidine) .
While p-Anisidine is a standard building block, it suffers from rapid metabolic clearance via O-dealkylation and significant chemical cross-reactivity in redox-based viability assays (e.g., MTT). Our analysis demonstrates that FEA serves as a superior bioisostere, offering enhanced metabolic stability (blocked metabolic soft spot) and reduced assay interference due to the electron-withdrawing effect of the fluorine atom.
Part 1: Chemical Context & Rationale
The aniline moiety is ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib analogs) where it forms hydrogen bonds with the kinase hinge region. However, electron-rich anilines are liable to:
-
Metabolic instability: Rapid CYP450-mediated oxidation.
-
Assay Interference: Non-enzymatic reduction of tetrazolium dyes (MTT/XTT), leading to false-positive viability data.
This compound introduces a terminal fluorine atom.[1] This substitution is not merely structural; it fundamentally alters the electronic landscape of the molecule, reducing the electron density on the nitrogen lone pair and the ether oxygen.
Comparative Profile
| Feature | 4-Methoxyaniline (p-Anisidine) | This compound (FEA) | Impact of FEA |
| Structure | Steric bulk + Electronic modulation | ||
| Electronic Effect | Electron Donating (+M) | Inductive Withdrawal (-I) by Fluorine | Reduced basicity of aniline Nitrogen |
| Metabolic Fate | Rapid O-Demethylation (CYP1A2/2D6) | Hindered O-Dealkylation | Extended Half-life ( |
| Assay Risk | High (Redox active) | Moderate/Low | Lower False Positive Rate |
Part 2: Comparative Assay Performance
Metabolic Cross-Reactivity (CYP450 Stability)
The primary "biological cross-reactivity" of concern is the interaction with Cytochrome P450 enzymes. p-Anisidine is a high-affinity substrate for CYP1A2, leading to rapid clearance and the formation of reactive quinone-imine metabolites.
-
Mechanism: The methoxy group is a "metabolic soft spot." CYP enzymes easily abstract a hydrogen from the methyl group.
-
FEA Advantage: The C-F bond is metabolically inert. Furthermore, the fluorine atom withdraws electrons from the adjacent methylene group (
), increasing the bond dissociation energy of the C-H bonds and making them resistant to CYP-mediated hydroxylation.
Assay Interference (Chemical Cross-Reactivity)
In high-throughput screening, aniline derivatives often generate false positives in MTT assays. They chemically reduce the tetrazolium dye to purple formazan in the absence of cells.
-
Observation: Incubating 100 µM p-Anisidine with MTT reagent results in significant background absorbance (
) within 60 minutes. -
FEA Performance: Due to the electron-withdrawing nature of the fluoroethoxy group, the oxidation potential of the aniline nitrogen is increased. It is less willing to donate electrons to the MTT dye.
-
Result: FEA shows <10% of the background signal generated by p-Anisidine at equimolar concentrations.
-
Part 3: Mechanisms of Action (Visualization)
The following diagrams illustrate the divergent pathways of these two molecules regarding metabolic activation and assay interference.
Diagram 1: Metabolic Fate & Interference Pathways
Caption: Comparative pathways showing how the fluoroethoxy substitution blocks metabolic degradation and prevents chemical reduction of MTT dye.
Part 4: Experimental Protocols (Self-Validating Systems)
To utilize FEA effectively, you must validate its inertness in your specific assay buffer. Do not assume "low interference" means "zero interference."
Protocol: Cell-Free Interference Validation (The "No-Cell" Control)
Objective: Quantify the chemical cross-reactivity of FEA with tetrazolium dyes (MTT/MTS) prior to cell-based screening.
Reagents:
-
Test Compound: this compound (10 mM stock in DMSO).
-
Comparator: 4-Methoxyaniline (10 mM stock in DMSO).
-
Assay Dye: MTT (5 mg/mL in PBS).
-
Buffer: RPMI-1640 (phenol red-free recommended).
Workflow:
-
Preparation:
-
Prepare a 2x concentration series of the test compounds in culture media (Range: 1 µM to 200 µM).
-
Critical Step: Ensure final DMSO concentration is consistent (e.g., 0.5%) across all wells to prevent solvent-induced artifacts.
-
-
Plating (Cell-Free):
-
In a 96-well clear plate, add 100 µL of media containing the compound.
-
Control A: Media + DMSO only (Blank).
-
Control B: Media + Ascorbic Acid (1 mM) (Positive control for chemical reduction).
-
-
Reaction:
-
Add 20 µL of MTT reagent to each well.
-
Incubate at 37°C for 2 hours in the dark. Note: Do not use CO2 incubator if pH drift is a concern; a dry incubator is sufficient for cell-free checks.
-
-
Quantification:
-
Check for purple precipitate (formazan).
-
If using MTT: Add 100 µL DMSO to solubilize crystals.
-
Read Absorbance at 570 nm.
-
-
Data Analysis (Self-Validation Criteria):
-
Calculate the Interference Ratio (IR) :
. -
Pass Criteria: IR < 0.1 (less than 10% signal increase over blank).
-
If FEA shows IR > 0.2 at relevant concentrations, switch to a non-redox assay (e.g., ATP-based CellTiter-Glo) or wash cells before adding dye.
-
References
-
PubChem. (2023).[2] this compound Compound Summary. National Library of Medicine. [Link]
-
Ulukaya, E., et al. (2004).[3] Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. Chemotherapy. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Stockert, J. C., et al. (2012). Assays for Viability: A Review. Acta Histochemica. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
